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  • Product: 4-Fluoro-2-nitrophenyl methanesulfonate
  • CAS: 2010955-38-9

Core Science & Biosynthesis

Foundational

A Comparative Analysis of 4-Fluoro-2-nitrophenyl Mesylate and Tosylate: Synthesis, Reactivity, and Strategic Application

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Abstract In the landscape of modern drug discovery and chemical biology, activated aryl sulfonates serve as powerful electrophil...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

In the landscape of modern drug discovery and chemical biology, activated aryl sulfonates serve as powerful electrophilic hubs for the construction of complex molecular architectures. Among these, derivatives of 4-fluoro-2-nitrophenol are particularly noteworthy due to their heightened reactivity in nucleophilic aromatic substitution (SNAr) reactions. This guide provides a detailed comparative analysis of two key derivatives: 4-Fluoro-2-nitrophenyl mesylate and 4-Fluoro-2-nitrophenyl tosylate. We delve into the synthesis of their common precursor, the nuances of their respective sulfonylation, their comparative physicochemical properties, and the mechanistic subtleties that govern their reactivity. By grounding theoretical principles in practical, field-proven insights, this document aims to equip researchers with a robust framework for strategically selecting the optimal reagent for applications ranging from covalent inhibitor design to the synthesis of advanced pharmaceutical intermediates.

The Foundation: 4-Fluoro-2-nitrophenol, the Activated Precursor

The journey to our target molecules begins with the shared precursor, 4-fluoro-2-nitrophenol. Its structure is purpose-built for high reactivity. The presence of a nitro group (-NO2) ortho to the phenolic hydroxyl and a fluorine atom (-F) para to it creates a highly electron-deficient aromatic system. This electronic pull is the primary driver for the facile displacement of a leaving group attached to the phenolic oxygen.

The strategic incorporation of fluorine is a cornerstone of modern medicinal chemistry, often enhancing metabolic stability, binding affinity, and bioavailability.[1][2][3] The fluorine atom in this scaffold, however, plays a more immediate role in activating the ring for SNAr reactions.

Synthesis of 4-Fluoro-2-nitrophenol

The most common route to this precursor is the regioselective nitration of 4-fluorophenol. The hydroxyl group is a strong ortho-, para-director; thus, nitration yields a mixture of 4-fluoro-2-nitrophenol and 4-fluoro-3-nitrophenol. The desired ortho-nitro isomer is readily isolated.

A typical laboratory-scale synthesis involves the dropwise addition of a solution of 4-fluorophenol in acetic acid to concentrated nitric acid at low temperatures (0-5 °C) to control the exothermic reaction and maximize selectivity.[4]

The Leaving Groups: A Tale of Two Sulfonates

With the activated phenolic core in hand, the critical step is the conversion of the weakly acidic hydroxyl group into an excellent leaving group. Sulfonate esters are the premier choice for this transformation because their corresponding anions are highly stabilized by resonance, making them very weak bases.[5] We will now compare the two most common choices: the mesylate and the tosylate.

Synthesis of the Sulfonate Esters

The conversion of 4-fluoro-2-nitrophenol to its mesylate or tosylate derivative is typically achieved by reaction with the corresponding sulfonyl chloride (methanesulfonyl chloride or p-toluenesulfonyl chloride) in the presence of a non-nucleophilic base, such as pyridine or triethylamine.[6] The base serves to deprotonate the phenol, forming the more nucleophilic phenoxide, and to neutralize the HCl byproduct generated during the reaction.

G

Comparative Physicochemical Properties
Property4-Fluoro-2-nitrophenyl mesylate4-Fluoro-2-nitrophenyl tosylate (Predicted)Rationale for Difference
CAS Number 2010955-38-9Not readily availableIndicates lower commercial availability.
Molecular Formula C₇H₆FNO₅SC₁₃H₁₀FNO₅STosylate has an additional C₆H₄CH₃ group.
Molecular Weight 235.19 g/mol 311.29 g/mol Significant increase due to the tolyl group.
Physical Form SolidLikely a crystalline solidThe planar, rigid p-tolyl group often imparts higher crystallinity, which can simplify handling and purification compared to liquid or low-melting point analogues.[7]
Solubility Soluble in common organic solvents (DCM, EtOAc).Similar solubility profile, perhaps slightly less polar.The larger, more hydrophobic tolyl group may decrease solubility in more polar solvents.
TLC Visualization Visible under UV (due to nitrophenyl).More easily visualized under UV.The additional aromatic ring in the tosyl group enhances its UV absorbance, making it easier to track in reactions via thin-layer chromatography.[7]
Reactivity in Nucleophilic Aromatic Substitution (SNAr)

The primary application for these reagents is to act as powerful electrophiles in SNAr reactions. The mechanism is a two-step addition-elimination process.[8][9]

  • Addition (Rate-Determining Step): A nucleophile attacks the carbon atom bearing the sulfonate ester (C1). This is the slow step as it temporarily disrupts the aromaticity of the ring, forming a high-energy, resonance-stabilized carbanionic intermediate known as a Meisenheimer complex.[8]

  • Elimination (Fast Step): The aromaticity is restored by the rapid expulsion of the sulfonate leaving group.

SNAr_Mechanism Reactants { 4-Fluoro-2-nitrophenyl Sulfonate (OMs or OTs) |  + Nu:⁻ } TS1 Transition State 1 (Rate-Determining) Reactants->TS1 Addition Intermediate Meisenheimer Complex (Resonance Stabilized) TS1->Intermediate TS2 Transition State 2 Intermediate->TS2 Elimination Products { Substituted Product |  + ⁻OMs or ⁻OTs} TS2->Products

The reactivity of the entire system is governed by two key factors: the electrophilicity of the ring and the ability of the sulfonate to depart.

  • Ring Activation: The powerful electron-withdrawing inductive and resonance effects of the ortho-nitro group are critical. They stabilize the negative charge of the Meisenheimer complex, lowering the activation energy of the first, rate-determining step.[8][10] The para-fluoro group also contributes a strong inductive withdrawing effect.

  • Leaving Group Ability: The effectiveness of a leaving group is determined by the stability of the anion it forms. Both mesylate (CH₃SO₃⁻) and tosylate (p-CH₃C₆H₄SO₃⁻) are exceptionally stable due to the delocalization of the negative charge across three oxygen atoms.

Mesylate vs. Tosylate: The Subtle Difference

While both are excellent leaving groups, a subtle but important difference in reactivity exists. Mesylate is generally considered a slightly better leaving group than tosylate. [7]

This enhanced reactivity is primarily attributed to two factors:

  • Steric Hindrance: The methanesulfonyl group is significantly smaller than the p-toluenesulfonyl group. This lower steric bulk can lead to a less hindered transition state during the departure of the leaving group from the crowded Meisenheimer complex, resulting in a faster reaction rate.[7]

  • Electronic Effects: The tosylate group has an electron-donating methyl group on its aromatic ring, which slightly destabilizes the resulting anion compared to the mesylate anion. While this effect is minor, it contributes to the slightly lower leaving group ability of the tosylate.

This suggests that for a given nucleophile under identical conditions, a reaction with 4-fluoro-2-nitrophenyl mesylate would likely proceed faster than with its tosylate counterpart.

Practical Considerations and Strategic Selection

The choice between the mesylate and tosylate is not merely academic; it has practical implications for experimental design and outcomes.

Decision_Tree

When to Choose 4-Fluoro-2-nitrophenyl Mesylate:
  • When kinetics are paramount: For reactions with poorly reactive or sterically hindered nucleophiles, the inherently faster kinetics of the mesylate can be the difference between success and failure.

  • Low-temperature reactions: To improve selectivity or for thermally sensitive substrates, the higher reactivity of the mesylate allows for reactions to be run at lower temperatures.

When to Choose 4-Fluoro-2-nitrophenyl Tosylate:
  • Ease of handling: Aryl tosylates are often highly crystalline, stable solids that are easy to weigh and handle, which can be an advantage over potentially oily or lower-melting mesylates.[7]

  • Reaction monitoring: The UV-active tolyl group makes the tosylate and its corresponding starting material easier to visualize on TLC plates, simplifying reaction tracking.[7]

  • When moderate reactivity is sufficient: For highly reactive nucleophiles, the slightly attenuated reactivity of the tosylate may offer better control and prevent potential side reactions.

Experimental Protocols

The following protocols are representative procedures. Researchers should always perform reactions in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE).

Protocol 4.1: Synthesis of 4-Fluoro-2-nitrophenyl mesylate
  • To a stirred solution of 4-fluoro-2-nitrophenol (1.0 eq) in anhydrous dichloromethane (DCM, 0.2 M) at 0 °C under a nitrogen atmosphere, add triethylamine (1.5 eq).

  • Slowly add methanesulfonyl chloride (1.2 eq) dropwise, ensuring the internal temperature remains below 5 °C.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring for completion by TLC.

  • Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1 M HCl (2x), saturated NaHCO₃ solution (2x), and brine (1x).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography (e.g., using a hexane/ethyl acetate gradient) or recrystallization to yield the title compound.

Protocol 4.2: General Procedure for the Tosylation of 4-Fluoro-2-nitrophenol
  • Dissolve 4-fluoro-2-nitrophenol (1.0 eq) and p-toluenesulfonyl chloride (1.1 eq) in anhydrous pyridine (0.3 M) at 0 °C. Note: Pyridine acts as both the base and the solvent.

  • Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir overnight.

  • Monitor the reaction for completion by TLC.

  • Pour the reaction mixture into ice-cold 2 M HCl and extract with ethyl acetate (3x).

  • Combine the organic layers and wash sequentially with water (2x), saturated NaHCO₃ solution (2x), and brine (1x).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.

  • Purify the crude product by recrystallization (e.g., from ethanol) to afford the crystalline tosylate.

Protocol 4.3: General SNAr Reaction with an Amine Nucleophile
  • In a round-bottom flask, dissolve 4-fluoro-2-nitrophenyl mesylate (or tosylate) (1.0 eq) in a polar aprotic solvent such as DMF or DMSO (0.1 M).

  • Add the primary or secondary amine nucleophile (1.1 eq) followed by a non-nucleophilic base such as potassium carbonate (K₂CO₃) or diisopropylethylamine (DIPEA) (2.0 eq).

  • Heat the reaction mixture to a temperature between 60-100 °C. The optimal temperature will depend on the nucleophilicity of the amine.

  • Monitor the reaction progress by LC-MS or TLC.

  • Once complete, cool the reaction to room temperature and pour it into ice water to precipitate the product.

  • Collect the solid by vacuum filtration, wash thoroughly with water, and dry under vacuum.

  • If necessary, purify the product further by recrystallization or column chromatography.

Conclusion

4-Fluoro-2-nitrophenyl mesylate and tosylate are both highly effective reagents for introducing an activated fluoro-nitrophenyl moiety into a target molecule via nucleophilic aromatic substitution. While they serve a similar function, the choice between them is a strategic one. The mesylate offers superior reactivity, making it the reagent of choice for challenging transformations or when speed is essential. The tosylate , in contrast, provides practical advantages in handling, crystallinity, and reaction monitoring, making it a robust option for routine synthesis and library generation. A thorough understanding of these nuanced differences empowers researchers to optimize their synthetic strategies, accelerate discovery programs, and ultimately, design more effective molecules.

References

  • Organic Chemistry Portal. (2016). Exploiting Aryl Mesylates and Tosylates in Catalytic Mono-α-arylation of Aryl- and Heteroarylketones. Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of A.1 4-Fluoro-2-nitrophenol. Retrieved from [Link]

  • PubChem. (n.d.). 4-Fluoro-2-nitrophenol. Retrieved from [Link]

  • Chemsrc. (n.d.). 4-Fluoro-2-nitrophenol CAS#:394-33-2. Retrieved from [Link]

  • Priya, A., Kumar, N. M., & Nargund, S. L. (n.d.). Fluorine in drug discovery: Role, design and case studies. Pharmacy Journal. Retrieved from [Link]

  • Ashenhurst, J. (2015, March 10). Tosylates And Mesylates. Master Organic Chemistry. Retrieved from [Link]

  • University of Babylon. (n.d.). Nucleophilic Aromatic Substitution. Retrieved from [Link]

  • Merck. (n.d.). 4-Fluoro-2-nitrophenol 99%. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Mesylates and Tosylates with Practice Problems. Retrieved from [Link]

  • Naber, J. R., Fors, B. P., Wu, X., Gunn, J., & Buchwald, S. L. (2010). Stille cross-coupling reactions of aryl mesylates and tosylates using a biarylphosphine based catalyst system. Heterocycles, 80(2), 1215–1226. Retrieved from [Link]

  • Riela, S., et al. (2022). Methyl 5-(2-Fluoro-4-nitrophenyl)furan-2-carboxylate. Molbank, 2022(4), M1484. Retrieved from [Link]

  • Ashenhurst, J. (2018, August 20). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry. Retrieved from [Link]

  • Google Patents. (n.d.). A process for the preparation of 4-fluoro-2-methoxy-5-nitroaniline.
  • Wikipedia. (n.d.). Nucleophilic aromatic substitution. Retrieved from [Link]

  • Gentry, M. R., et al. (2020). Nucleophilic Aromatic Substitution of Unactivated Fluoroarenes Enabled by Organic Photoredox Catalysis. ACS Catalysis, 10(20), 12093-12099. Retrieved from [Link]

  • Nanyang Technological University. (2022). Leaving Group Ability in Nucleophilic Aromatic Amination by Sodium Hydride-Lithium Iodide Composite. Retrieved from [Link]

  • PubChem. (n.d.). 4-Fluoro-2-nitrotoluene. Retrieved from [Link]

  • Thompson, C. M., et al. (2020). Radiosynthesis of O-(1-[18F]fluoropropan-2-yl)-O-(4-nitrophenyl)methylphosphonate. Journal of Labelled Compounds and Radiopharmaceuticals, 63(12), 527-533. Retrieved from [Link]

  • Santana, H. S., et al. (2021). Continuous synthesis of 4-(2-fluoro-4-nitrophenyl)morpholine in microreactors: Optimization of process conditions and scale-up to millidevices. Chemical Engineering and Processing - Process Intensification, 161, 108316. Retrieved from [Link]

  • ACS Green Chemistry Institute. (n.d.). SNAr Reaction in Other Common Molecular Solvents. Retrieved from [Link]

  • PubChemLite. (n.d.). 4-fluoro-2-nitrophenol (C6H4FNO3). Retrieved from [Link]

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Sources

Exploratory

An In-depth Technical Guide to the Reactivity of Fluorinated Nitrobenzene Mesylates

For Researchers, Scientists, and Drug Development Professionals Abstract Fluorinated nitroaromatic compounds are cornerstone electrophiles in modern medicinal chemistry, prized for their predictable reactivity in nucleop...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fluorinated nitroaromatic compounds are cornerstone electrophiles in modern medicinal chemistry, prized for their predictable reactivity in nucleophilic aromatic substitution (SNAr) reactions. This technical guide delves into the reactivity of a specific, highly activated subclass: fluorinated nitrobenzene mesylates. By examining the interplay between activating groups (—NO₂), the unique role of fluorine, and the exceptional leaving group ability of the mesylate moiety (—OMs), this document provides a comprehensive framework for understanding and exploiting these powerful intermediates in drug discovery and development. We will explore the mechanistic underpinnings of their reactivity, provide detailed experimental protocols for their synthesis and subsequent SNAr reactions, and present a comparative analysis of leaving group performance to guide rational molecular design.

Introduction: The Strategic Value of Activated Aryl Electrophiles

The construction of carbon-heteroatom bonds is fundamental to the synthesis of small-molecule therapeutics. Among the most robust methods for achieving this is the Nucleophilic Aromatic Substitution (SNAr) reaction. This pathway is particularly vital in drug development, where the installation of amine, ether, and thioether linkages onto aromatic scaffolds is a routine and critical step.

The efficiency of an SNAr reaction hinges on the electronic nature of the aromatic ring. The presence of strong electron-withdrawing groups (EWGs), such as the nitro group (—NO₂), is essential for activating the ring towards attack by a nucleophile.[1] These groups stabilize the negatively charged intermediate, lowering the activation energy of the reaction.

Fluorine substitution adds another layer of activation. Despite forming the strongest single bond to carbon, fluorine's intense electronegativity makes the ipso-carbon highly electrophilic, accelerating the rate-determining nucleophilic attack.[2] This "element effect," where reactivity follows the trend F > Cl > Br > I, is a hallmark of the SNAr mechanism and runs counter to trends observed in aliphatic substitutions (Sₙ1/Sₙ2).[3][4]

This guide focuses on systems that combine these activating features with a sulfonate ester leaving group, specifically the methanesulfonate (mesylate) group. Aryl mesylates are well-established as excellent leaving groups due to the extensive resonance stabilization of the resulting anion.[5] By dissecting the reactivity of fluorinated nitrobenzene mesylates, we aim to provide chemists with the foundational knowledge to strategically deploy these potent electrophiles in complex synthetic campaigns.

The Mechanism of Nucleophilic Aromatic Substitution (SNAr)

The reactivity of fluorinated nitrobenzene mesylates is best understood through the lens of the two-step addition-elimination SNAr mechanism.

Step 1: Nucleophilic Addition (Rate-Determining Step) The reaction initiates with the attack of a nucleophile (Nu⁻) on the carbon atom bearing the leaving group (the ipso-carbon). This step is typically the slowest and therefore rate-determining, as it involves the temporary disruption of the ring's aromaticity. The resulting intermediate is a resonance-stabilized, negatively charged species known as a Meisenheimer complex .[4]

The stability of this complex is paramount. Electron-withdrawing groups, particularly those at the ortho and para positions relative to the site of attack, are crucial for delocalizing the negative charge, thereby stabilizing the intermediate and the transition state leading to it.

Step 2: Elimination and Re-aromatization (Fast Step) In the second, rapid step, the leaving group departs, and the aromaticity of the ring is restored.

Recent studies have provided compelling evidence for concerted SNAr (cSNAr) mechanisms , where the bond to the nucleophile forms concurrently with the cleavage of the bond to the leaving group.[6][7] These pathways are more likely when the aromatic ring is less activated or when a very good leaving group is present. However, for highly activated systems like dinitro- or fluoronitro-aromatics, the stepwise mechanism via a discrete Meisenheimer complex is generally the accepted model.[6][7]

Diagram: The Stepwise SₙAr Mechanism

Caption: The addition-elimination mechanism of SNAr reactions.

Synthesis of Fluorinated Nitrobenzene Mesylates

The primary route to aryl mesylates is the reaction of a corresponding phenol with methanesulfonyl chloride (MsCl) in the presence of a base. This transformation is typically high-yielding and robust.

Experimental Protocol 1: Synthesis of (3-Fluoro-4-nitrophenyl) Methanesulfonate

This protocol is adapted from established methods for the mesylation of phenols.

Materials:

  • 3-Fluoro-4-nitrophenol (1.0 equiv)

  • Methanesulfonyl chloride (MsCl, 1.2 equiv)

  • Triethylamine (Et₃N) or Pyridine (1.5 equiv)

  • Dichloromethane (DCM) or Ethyl Acetate (EtOAc) (approx. 0.2 M solution)

  • 1 M Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 3-fluoro-4-nitrophenol and dissolve it in anhydrous DCM.

  • Cooling: Cool the solution to 0 °C using an ice-water bath.

  • Base Addition: Add triethylamine (or pyridine) dropwise to the stirred solution.

  • Mesyl Chloride Addition: Add methanesulfonyl chloride dropwise to the reaction mixture. A precipitate (triethylammonium chloride) may form.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting phenol is consumed.

  • Workup:

    • Quench the reaction by adding 1 M HCl.

    • Transfer the mixture to a separatory funnel and separate the layers.

    • Wash the organic layer sequentially with 1 M HCl, water, saturated NaHCO₃, and brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: The crude product is often pure enough for subsequent steps. If necessary, it can be purified by recrystallization or flash column chromatography on silica gel.

Diagram: Synthesis Workflow

Synthesis_Workflow cluster_synthesis Protocol 1: Mesylate Synthesis A 1. Dissolve 3-fluoro-4-nitrophenol in DCM B 2. Cool to 0 °C A->B C 3. Add Et3N (base) B->C D 4. Add MsCl dropwise C->D E 5. Stir at RT, Monitor by TLC D->E F 6. Aqueous Workup (HCl, NaHCO3, Brine) E->F G 7. Dry, Filter, Concentrate F->G H 8. Purify (if needed) G->H

Caption: Step-by-step workflow for aryl mesylate synthesis.

Comparative Reactivity: Fluoride vs. Mesylate as Leaving Groups in SₙAr

In traditional Sₙ1 and Sₙ2 reactions, the mesylate is a vastly superior leaving group to fluoride. This is due to the high stability of the mesylate anion and the exceptional strength of the C-F bond. However, in SNAr reactions, the paradigm shifts.

The rate-determining step is the initial nucleophilic attack.[2] The reaction rate is therefore more sensitive to factors that stabilize the Meisenheimer intermediate than to the inherent leaving group ability (i.e., the speed of C-X bond cleavage).

  • Fluoride (—F): As a leaving group, fluorine's primary contribution is its powerful inductive electron withdrawal (-I effect). This effect strongly polarizes the C-F bond, making the ipso-carbon significantly more electrophilic and thus more susceptible to nucleophilic attack.[3] This stabilization of the transition state leading to the Meisenheimer complex is so profound that it typically overcomes the energy penalty of breaking the strong C-F bond, making fluoride an excellent leaving group in activated SNAr reactions.[8]

  • Mesylate (—OMs): The mesylate group is also strongly electron-withdrawing, though its inductive effect is generally considered less potent than that of fluorine. Its primary strength lies in the exceptional stability of the departing mesylate anion, which is delocalized over three oxygen atoms.[5]

The Central Question: Which is More Reactive?

While direct, side-by-side kinetic comparisons on identical fluoronitrobenzene scaffolds are sparse in the literature, the mechanistic principles of SNAr allow for a robust, qualitative prediction.

  • Activation of the Rate-Determining Step: The reaction rate is dominated by the energy of the transition state for the first step (nucleophilic addition). Fluorine's unmatched electronegativity provides superior stabilization for this transition state compared to the mesylate group.

  • Role of the Leaving Group: Since the departure of the leaving group occurs in the fast, non-rate-determining second step, the superior ability of the mesylate to depart is of secondary importance to the overall reaction rate. Occasionally, other leaving groups like nitro or sulfonate are encountered in SNAr reactions.[9]

Table 1: Qualitative Comparison of Leaving Groups in Nitro-Activated SₙAr
FeatureFluoride (—F)Mesylate (—OMs)
Primary Electronic Effect Strong Inductive (-I)Strong Resonance Stabilization of Anion
Impact on Rate-Limiting Step High Activation: Strongly polarizes C-X bond, lowering the energy of nucleophilic attack.Moderate Activation: Inductively withdraws electrons, but less effectively than fluorine.
Leaving Group Ability (Anion Stability) Moderate (F⁻ is a relatively strong base)Excellent (MsO⁻ is a very weak, resonance-stabilized base)
Predicted Overall SₙAr Reactivity Higher Lower

Applications in Drug Development: SₙAr with Fluorinated Nitrobenzene Mesylates

While aryl fluorides are often the go-to electrophile for SNAr, aryl mesylates offer a valuable alternative, particularly when they are derived from readily available phenols. The compound 3-fluoro-4-nitrophenyl 4-methylbenzenesulfonate (a tosylate, which is electronically and functionally very similar to a mesylate) has been reported as a key intermediate in the synthesis of aryloxyalkanoic acid hydroxyamides, which are investigated as potent inhibitors of histone deacetylase (HDAC).

Experimental Protocol 2: General SₙAr Reaction with an Amine Nucleophile

This protocol describes a general procedure for the reaction of a fluorinated nitrobenzene mesylate with a primary or secondary amine.

Materials:

  • Fluorinated nitrobenzene mesylate (e.g., from Protocol 1) (1.0 equiv)

  • Amine nucleophile (1.1 - 1.5 equiv)

  • Potassium carbonate (K₂CO₃) or Diisopropylethylamine (DIPEA) (2.0 equiv)

  • Anhydrous polar aprotic solvent (e.g., DMF, DMSO, or Acetonitrile)

  • Round-bottom flask, magnetic stirrer, condenser

Procedure:

  • Setup: To a dry round-bottom flask, add the aryl mesylate, the base (K₂CO₃), and the anhydrous solvent.

  • Nucleophile Addition: Add the amine nucleophile to the stirred suspension.

  • Heating: Heat the reaction mixture to an appropriate temperature (typically 60-120 °C). The optimal temperature will depend on the reactivity of the specific nucleophile and substrate.

  • Monitoring: Monitor the reaction by TLC or LC-MS.

  • Workup:

    • Once complete, cool the mixture to room temperature.

    • Pour the reaction mixture into a larger volume of water. This will often precipitate the product.

    • If an organic product precipitates, it can be collected by filtration.

    • Alternatively, extract the aqueous mixture with an organic solvent (e.g., ethyl acetate).

    • Wash the combined organic extracts with water and brine, dry over Na₂SO₄, filter, and concentrate.

  • Purification: Purify the crude product by flash column chromatography or recrystallization.

Diagram: SₙAr Experimental Workflow

SNAr_Workflow cluster_snar Protocol 2: SₙAr Reaction A 1. Combine Aryl Mesylate, Base, and Solvent (e.g., DMF) B 2. Add Amine Nucleophile A->B C 3. Heat Reaction (60-120 °C) B->C D 4. Monitor by TLC/LC-MS C->D E 5. Cool and Quench with Water D->E F 6. Extract with Organic Solvent E->F G 7. Wash, Dry, Concentrate F->G H 8. Purify Product G->H

Caption: A generalized workflow for SₙAr reactions.

Conclusion and Future Outlook

Fluorinated nitrobenzene mesylates represent a class of highly activated electrophiles with significant utility in organic synthesis and drug discovery. While the corresponding aryl fluorides are often more reactive in SNAr reactions due to the powerful inductive activation of the rate-determining step, aryl mesylates remain highly valuable. Their straightforward synthesis from phenols, excellent leaving group properties, and robust reactivity make them a crucial tool in the medicinal chemist's arsenal.

Understanding the mechanistic nuances—specifically, the primacy of activating the nucleophilic attack over the ease of leaving group departure—is key to rationally designing synthetic routes. As the demand for complex, highly functionalized aromatic molecules continues to grow, a deep appreciation for the reactivity of substrates like fluorinated nitrobenzene mesylates will be indispensable for the efficient and successful development of next-generation therapeutics.

References

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  • Rohrbach, S., et al. (2021). A generally applicable quantitative reactivity model for nucleophilic aromatic substitution built from simple descriptors. ChemRxiv. Retrieved from [Link]

  • Wang, D., & Bao, X. (2020). Radicals as Exceptional Electron-Withdrawing Groups: Nucleophilic Aromatic Substitution of Halophenols Via Homolysis-Enabled Electronic Activation. OSTI.GOV. Retrieved from [Link]

  • Ashenhurst, J. (2018, August 20). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry. Retrieved from [Link]

  • Reactivity at sp2 Centres: Aromatic Compounds as Electrophiles. (n.d.). Retrieved from [Link]

  • Tay, N. E. S., & Nicewicz, D. A. (2020, September 28). Nucleophilic Aromatic Substitution of Unactivated Fluoroarenes Enabled by Organic Photoredox Catalysis. PMC - NIH. Retrieved from [Link]

  • Kumar, A., et al. (2015). ChemInform Abstract: An Odorless, One-Pot Synthesis of Nitroaryl Thioethers via SNAr Reactions Through the in situ Generation of S-Alkylisothiouronium Salts. ResearchGate. Retrieved from [Link]

  • Al-Lohedan, H. A., & Ezzat, A. O. (2013). Nucleophilic Substitution Reactions of 2,4-Dinitrobenzene Derivatives with Hydrazine: Leaving Group and Solvent Effects. Semantic Scholar. Retrieved from [Link]

  • Smith, M. D., et al. (2019). Concerted Nucleophilic Aromatic Substitution Reactions. PMC - NIH. Retrieved from [Link]

Sources

Foundational

Technical Guide: Stability & Handling of 4-Fluoro-2-nitrophenyl Methanesulfonate

Executive Summary 4-Fluoro-2-nitrophenyl methanesulfonate is a highly reactive electrophilic intermediate used primarily in nucleophilic aromatic substitution ( ) and cross-coupling reactions for pharmaceutical synthesis...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

4-Fluoro-2-nitrophenyl methanesulfonate is a highly reactive electrophilic intermediate used primarily in nucleophilic aromatic substitution (


) and cross-coupling reactions for pharmaceutical synthesis. While structurally robust as a crystalline solid under inert conditions, it exhibits conditional instability at room temperature (RT) , driven by moisture sensitivity and autocatalytic hydrolysis.

Core Recommendation: This compound should be categorized as Temperature & Moisture Sensitive . Long-term storage at 2–8°C (Refrigerated) under an inert atmosphere (Argon/Nitrogen) is required to maintain purity >98%. Room temperature exposure should be limited to active processing times (<24 hours) in humidity-controlled environments.

Part 1: Chemical Structure & Theoretical Stability Profile

To understand the stability limitations of this molecule, one must analyze the electronic effects of its substituents. The methanesulfonate (mesylate) group is an excellent leaving group, but its stability is compromised by the specific substitution pattern on the aromatic ring.

Electronic Activation and Hydrolysis Risk

The stability of aryl sulfonates is dictated by the basicity of the phenoxide leaving group.

  • The Mesylate (

    
    ):  A strong electron-withdrawing group that creates an electrophilic center at the sulfur atom.
    
  • The 2-Nitro and 4-Fluoro Groups: Both are strong Electron Withdrawing Groups (EWG). The nitro group (ortho) and fluoro group (para) pull electron density away from the benzene ring.

The Destabilizing Effect: These EWGs stabilize the resulting phenoxide anion (4-fluoro-2-nitrophenoxide) upon hydrolysis. In simple terms, the "better" the leaving group (the more stable the phenoxide), the faster the hydrolysis rate. Consequently, this compound is significantly more susceptible to hydrolysis than a standard phenyl mesylate.

The Autocatalytic Trap

Hydrolysis releases Methanesulfonic Acid (MsOH). MsOH is a strong non-oxidizing acid. If the compound is stored in a closed vessel with trace moisture, the generated acid can catalyze further degradation, creating a runaway decomposition loop.

Degradation Pathway Diagram

The following diagram illustrates the primary degradation mechanism driven by moisture (Hydrolysis).

HydrolysisPathway Compound 4-Fluoro-2-nitrophenyl methanesulfonate (Intact Active) Transition Tetrahedral Intermediate Compound->Transition + H2O (Slow at RT) Water H2O (Moisture) Water->Transition Phenol 4-Fluoro-2-nitrophenol (Impurity A) Transition->Phenol Collapse Acid Methanesulfonic Acid (MsOH) Transition->Acid Release Acid->Compound Autocatalysis (Accelerates Rate)

Figure 1: Hydrolysis pathway showing the generation of the parent phenol and methanesulfonic acid. The red dotted line indicates the risk of acid-catalyzed acceleration.

Part 2: Stability Assessment Protocols

Do not rely on generic data. You must validate the stability of your specific batch using the following self-validating protocols compliant with ICH Q1A(R2) guidelines.

Analytical Method (HPLC)

Before testing stability, establish a stability-indicating HPLC method capable of resolving the parent peak from the phenol hydrolysis product.

ParameterRecommended Condition
Column C18 (e.g., Agilent Zorbax Eclipse Plus), 3.5 µm, 4.6 x 100 mm
Mobile Phase A 0.1% Formic Acid in Water (Acidic pH suppresses phenol ionization)
Mobile Phase B Acetonitrile
Gradient 5% B to 95% B over 10 minutes
Detection UV at 254 nm (Nitro group absorption)
Pass Criteria Resolution (

) > 2.0 between Parent and Phenol
Forced Degradation Protocol (Stress Testing)

Perform this one-time assessment to define the "Edge of Failure."

  • Acid Stress: Dissolve 10 mg in 0.1 N HCl/ACN (1:1). Store at RT for 24h.

    • Expectation: Moderate degradation (<5%).

  • Base Stress: Dissolve 10 mg in 0.1 N NaOH/ACN (1:1). Store at RT for 1h.

    • Expectation:Rapid, total hydrolysis (>90% degradation). Critical: This confirms extreme sensitivity to basic buffers.

  • Oxidative Stress: 3%

    
    .
    
    • Expectation: Stable (Sulfonates are already oxidized sulfur species).

Real-Time Stability Study Design

Use this workflow to determine the actual shelf-life of your material.

StabilityWorkflow cluster_Conditions Storage Conditions (ICH Q1A) Start Batch Receipt (T=0 Analysis) Cond1 Long Term 5°C ± 3°C Start->Cond1 Cond2 Accelerated 25°C / 60% RH Start->Cond2 Cond3 Stress 40°C / 75% RH Start->Cond3 Analysis HPLC Purity Check (Points: 1, 3, 6 Months) Cond1->Analysis Cond2->Analysis Cond3->Analysis Decision Degradation > 1.0%? Analysis->Decision Action1 Pass: Continue Study Decision->Action1 No Action2 Fail: Re-test & Move to -20°C Decision->Action2 Yes

Figure 2: Decision tree for stability testing. Note that for this compound, 25°C is considered "Accelerated" rather than "Long Term" due to its reactivity.

Part 3: Handling, Storage, & Safety (HSE)

Storage Specifications
  • Primary Container: Amber glass vial with a Teflon-lined screw cap.

  • Headspace: Purge with Argon or Nitrogen before sealing. Oxygen is less of a concern than moisture.

  • Desiccant: Secondary containment (sealed bag or jar) must contain activated silica gel or molecular sieves.

  • Temperature: 2°C to 8°C is mandatory for storage > 48 hours. For storage > 6 months, store at -20°C .

Handling Precautions (E-E-A-T)

As a Senior Scientist, I must emphasize the Genotoxicity Risk .

  • Class: Aryl sulfonates are structurally alert for genotoxicity (potential alkylating agents), though less potent than alkyl sulfonates (like methyl methanesulfonate). Treat as a Potentially Genotoxic Impurity (PGI) until proven otherwise.

  • Containment: Weigh only inside a chemical fume hood or powder containment enclosure.

  • Deactivation: Do not dispose of directly. Quench excess material in a dilute NaOH solution (pH > 10) for 1 hour to ensure complete hydrolysis to the non-genotoxic phenol and sulfonate salt before disposal.

Troubleshooting: "Why is my solid turning yellow?"

If the white/off-white solid turns yellow at Room Temperature:

  • Cause: Hydrolysis has occurred.[1] The yellow color comes from 4-fluoro-2-nitrophenol , which is intensely yellow, especially if the environment is slightly basic or if the crystal lattice is disrupted.

  • Action: Run HPLC. If purity is <95%, recrystallization is required (typically from Isopropanol/Hexane, but avoid alcohols if heating is prolonged; DCM/Hexane is safer).

References

  • International Council for Harmonisation (ICH). (2003).[2] Stability Testing of New Drug Substances and Products Q1A(R2).[2][3][4][5] Retrieved from [Link]

  • Gillard, M., et al. (2005). Hydrolysis of Aryl Methanesulfonates: Structure-Reactivity Relationships. Journal of Organic Chemistry.[6] (Contextual grounding for aryl sulfonate lability).

  • Anderson, N. G. (2012). Practical Process Research and Development - A Guide for the Pharmaceutical Industry. Academic Press. (Source for handling alkylating agents and PGIs).[6]

Sources

Protocols & Analytical Methods

Method

Application Note: A Comprehensive Guide to the Synthesis of 4-Fluoro-2-nitrophenyl methanesulfonate

Abstract: This document provides a detailed protocol and scientific rationale for the synthesis of 4-Fluoro-2-nitrophenyl methanesulfonate, a key intermediate in medicinal chemistry and organic synthesis. The protocol ou...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This document provides a detailed protocol and scientific rationale for the synthesis of 4-Fluoro-2-nitrophenyl methanesulfonate, a key intermediate in medicinal chemistry and organic synthesis. The protocol outlines the conversion of 4-fluoro-2-nitrophenol to its corresponding mesylate ester using methanesulfonyl chloride (MsCl). This guide is intended for researchers, chemists, and drug development professionals, offering in-depth insights into the reaction mechanism, experimental setup, safety considerations, and purification strategies.

Introduction and Scientific Context

4-Fluoro-2-nitrophenyl methanesulfonate is a valuable building block in the synthesis of complex organic molecules, particularly in the development of novel pharmaceutical agents. The strategic placement of the fluoro and nitro groups on the aromatic ring provides specific electronic properties and reactive handles for further chemical modification. The introduction of a methanesulfonate (mesylate) group is a critical transformation, converting the phenolic hydroxyl group—a poor leaving group—into a highly effective one.[1] This facilitates a wide range of nucleophilic substitution reactions, which are fundamental in constructing the carbon skeletons of active pharmaceutical ingredients (APIs).[2] For instance, related nitroaromatic compounds are precursors in the synthesis of important drugs like the antibiotic Linezolid.[3] The fluorine atom itself is a bioisostere often incorporated to enhance metabolic stability, binding affinity, and pharmacokinetic profiles of drug candidates.[4]

This application note provides a robust and reproducible method for the synthesis of this intermediate, emphasizing the underlying chemical principles and safety protocols necessary for successful execution.

Reaction Principle and Mechanism

The synthesis proceeds via the esterification of a phenol with methanesulfonyl chloride, a classic transformation in organic chemistry.[5] The reaction involves the nucleophilic attack of the 4-fluoro-2-nitrophenoxide ion on the highly electrophilic sulfur atom of methanesulfonyl chloride.

Overall Reaction:

Mechanistic Steps:

  • Deprotonation: A non-nucleophilic base, such as triethylamine (TEA) or pyridine, is used to deprotonate the acidic hydroxyl group of 4-fluoro-2-nitrophenol. This generates the corresponding phenoxide, a much stronger nucleophile.

  • Nucleophilic Attack: The newly formed phenoxide attacks the sulfur atom of methanesulfonyl chloride. The sulfur atom is highly electrophilic due to the electron-withdrawing effects of the two oxygen atoms and the chlorine atom.

  • Leaving Group Departure: The reaction proceeds through a tetrahedral intermediate which then collapses, expelling a chloride ion as the leaving group. The chloride ion subsequently reacts with the protonated base to form a salt (e.g., triethylammonium chloride), which often precipitates from the reaction mixture.

While the reaction of MsCl with alcohols in the presence of strong, non-nucleophilic bases can sometimes proceed via a highly reactive "sulfene" intermediate (CH₂=SO₂), the direct nucleophilic substitution mechanism on the sulfur atom is generally accepted for reactions with phenols and in the presence of bases like pyridine.[1][6][7]

G phenol 4-Fluoro-2-nitrophenol phenoxide Phenoxide Anion (Nucleophile) phenol->phenoxide Deprotonation by Base base Base (e.g., TEA) protonated_base Protonated Base (e.g., [Et3NH]+) mscl Methanesulfonyl Chloride (MsCl) product 4-Fluoro-2-nitrophenyl Methanesulfonate salt Base Hydrochloride Salt (e.g., Et3N·HCl) mscl->salt Chloride ion release phenoxide->product Nucleophilic Attack on MsCl protonated_base->salt

Caption: Reaction mechanism for the mesylation of 4-fluoro-2-nitrophenol.

Detailed Experimental Protocol

This protocol is optimized for a laboratory scale synthesis. All operations involving methanesulfonyl chloride must be performed in a certified chemical fume hood.

Materials and Equipment
Reagent/MaterialCAS NumberMolecular WeightNotes
4-Fluoro-2-nitrophenol394-41-2157.11 g/mol Starting material
Methanesulfonyl chloride (MsCl)124-63-0114.55 g/mol Acylating agent, handle with extreme care
Triethylamine (TEA)121-44-8101.19 g/mol Base, freshly distilled recommended
Dichloromethane (DCM)75-09-284.93 g/mol Anhydrous solvent
1 M Hydrochloric Acid (HCl)7647-01-0-For aqueous workup
Saturated Sodium Bicarbonate144-55-8-For aqueous workup
Saturated Sodium Chloride (Brine)7647-14-5-For aqueous workup
Anhydrous Sodium Sulfate7757-82-6142.04 g/mol Drying agent
Equipment
Round-bottom flask250 mL, three-neck
Magnetic stirrer and stir bar
Dropping funnel
Ice-water bathFor temperature control
Nitrogen inlet/outletTo maintain an inert atmosphere
Separatory funnelFor extraction
Rotary evaporatorFor solvent removal
TLC plates (Silica gel 60 F₂₅₄)For reaction monitoring
Step-by-Step Procedure

Caption: Experimental workflow for the synthesis of 4-Fluoro-2-nitrophenyl methanesulfonate.

  • Reaction Setup: Assemble a dry three-neck round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet. Maintain a slight positive pressure of nitrogen throughout the reaction.

  • Reagent Addition:

    • To the flask, add 4-fluoro-2-nitrophenol (e.g., 5.00 g, 31.8 mmol, 1.0 eq) and anhydrous dichloromethane (DCM, 100 mL). Stir until the solid is fully dissolved.

    • Cool the flask in an ice-water bath to 0 °C.

    • Slowly add triethylamine (TEA, 5.3 mL, 38.2 mmol, 1.2 eq) dropwise over 5 minutes. A slight color change may be observed.

    • Dissolve methanesulfonyl chloride (MsCl, 2.7 mL, 35.0 mmol, 1.1 eq) in anhydrous DCM (20 mL) and add it to the dropping funnel.

    • Add the MsCl solution dropwise to the reaction mixture over 20-30 minutes, ensuring the internal temperature does not rise above 5 °C. A white precipitate (triethylammonium chloride) will form.

  • Reaction: After the addition is complete, stir the mixture at 0 °C for an additional 30 minutes. Then, remove the ice bath and allow the reaction to warm to room temperature. Continue stirring for 2-4 hours.

  • Monitoring: Monitor the consumption of the starting material by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., Hexanes:Ethyl Acetate = 3:1). The product spot should be less polar than the starting phenol.

  • Workup and Isolation:

    • Once the reaction is complete, cool the mixture again in an ice bath and slowly quench by adding 1 M HCl (50 mL).

    • Transfer the mixture to a separatory funnel. Separate the layers and wash the organic layer sequentially with 1 M HCl (2 x 50 mL), saturated NaHCO₃ solution (1 x 50 mL), and brine (1 x 50 mL).[8]

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol or isopropanol) or by flash column chromatography on silica gel if necessary.[8][9]

Expected Results and Characterization
  • Appearance: Pale yellow to white solid.

  • Yield: Typically >85% after purification.

  • Molecular Formula: C₇H₆FNO₅S

  • Molecular Weight: 235.19 g/mol

  • Purity (by HPLC/NMR): >96%

  • Storage: The product should be stored in a refrigerator.

Safety and Hazard Management

Strict adherence to safety protocols is mandatory for this procedure due to the hazardous nature of the reagents.

  • Methanesulfonyl Chloride (MsCl): Highly toxic by inhalation, corrosive, and a potent lachrymator (causes tearing).[2][6] It reacts exothermically and violently with water, alcohols, and other nucleophiles.[6] All handling must be done in a well-ventilated fume hood.[10] Personal Protective Equipment (PPE), including chemical-resistant gloves (nitrile or neoprene), safety goggles, a face shield, and a lab coat, is essential.[10][11]

  • Nitroaromatic Compounds: 4-Fluoro-2-nitrophenol is a nitroaromatic compound and should be handled with care, as this class of compounds can be toxic and skin irritants.

  • Dichloromethane (DCM): A volatile solvent and a suspected carcinogen. Avoid inhalation and skin contact.

  • Triethylamine (TEA): A corrosive and flammable liquid with a strong, irritating odor.

Emergency Procedures:

  • Skin Contact: Immediately remove all contaminated clothing and wash the affected area with copious amounts of soap and water for at least 15 minutes. Seek immediate medical attention.[11][12][13]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding eyelids open. Seek immediate medical attention.[11][12]

  • Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[11][13]

  • Spills: For small spills of MsCl, absorb with an inert material like vermiculite or sand.[10] Carefully neutralize any hydrolyzed acids with sodium bicarbonate solution before disposal.[10] For large spills, evacuate the area and follow institutional emergency procedures.[10][14]

Waste Disposal: All chemical waste, including residual reagents and solvents, must be disposed of in properly labeled hazardous waste containers according to local and institutional regulations.

References

  • Synthesis of sulfonates from sulfonyl chloride derivatives and phenol. ResearchGate. Available at: [Link]

  • METHANESULFONYL CHLORIDE FOR SYNTHESIS MSDS. Loba Chemie. Available at: [Link]

  • Safe Handling and Storage of Methanesulfonyl Chloride (MsCl): Best Practices. HoriazonChemical. Available at: [Link]

  • Methanesulfonyl chloride - Wikipedia. Wikipedia. Available at: [Link]

  • Mild Cleavage of Aryl Mesylates: Methanesulfonate as Potent Protecting Group for Phenols. ResearchGate. Available at: [Link]

  • The Role of 4-Fluoro-2-Methoxy-5-Nitrophenol in Modern Pharmaceutical Synthesis. NINGBO INNO PHARMCHEM CO.,LTD. Available at: [Link]

  • Nitro Sulfonyl Fluorides are a new pharmacophore for the development of antibiotics. PMC. Available at: [Link]

  • Nitro sulfonyl fluorides are a new pharmacophore for the development of antibiotics. Royal Society of Chemistry. Available at: [Link]

  • Fluorine in drug discovery: Role, design and case studies. The Pharma Journal. Available at: [Link]

  • 3-Fluoro-4-nitrophenyl 4-methylbenzenesulfonate. ResearchGate. Available at: [Link]

  • Easy and direct conversion of tosylates and mesylates into nitroalkanes. PMC | NIH. Available at: [Link]

  • (PDF) Nitro Sulfonyl Fluorides are a new pharmacophore for the development of antibiotics. ResearchGate. Available at: [Link]

  • Supplementary Material (ESI) Nitro Sulfonyl Fluorides are a new pharmacophore for the development of antibiotics. Royal Society of Chemistry. Available at: [Link]

  • Alcohol to Mesylate - Common Conditions. Organic Chemistry Portal. Available at: [Link]

  • All About Tosylates and Mesylates. Master Organic Chemistry. Available at: [Link]

  • Continuous synthesis of 4-(2-fluoro-4-nitrophenyl)morpholine in microreactors. ResearchGate. Available at: [Link]

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Application

Reaction conditions for 4-Fluoro-2-nitrophenol with methanesulfonyl chloride

An Application Note and Protocol for the Synthesis of 4-Fluoro-2-nitrophenyl methanesulfonate Abstract This comprehensive guide details the reaction conditions and underlying principles for the synthesis of 4-Fluoro-2-ni...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note and Protocol for the Synthesis of 4-Fluoro-2-nitrophenyl methanesulfonate

Abstract

This comprehensive guide details the reaction conditions and underlying principles for the synthesis of 4-Fluoro-2-nitrophenyl methanesulfonate via the O-sulfonylation of 4-Fluoro-2-nitrophenol with methanesulfonyl chloride. The document provides an in-depth analysis of mechanistic considerations, a discussion of critical reaction parameters, a robust, step-by-step laboratory protocol, and methods for product purification and characterization. This application note is intended for researchers, chemists, and drug development professionals who require a reliable method for preparing aryl sulfonate esters, which are pivotal intermediates in organic synthesis and medicinal chemistry.

Introduction: The Significance of Aryl Methanesulfonates

Aryl methanesulfonates (mesylates) are highly valuable functional groups in modern organic synthesis. The transformation of a phenolic hydroxyl group, which is a poor leaving group, into a mesylate group creates an excellent leaving group that readily participates in nucleophilic substitution reactions.[1][2] This conversion is fundamental for constructing complex molecules, particularly in the pharmaceutical industry where the formation of carbon-heteroatom bonds is a common requirement.[3] The target molecule, 4-Fluoro-2-nitrophenyl methanesulfonate, serves as a versatile building block, incorporating three key functionalities: a reactive mesylate group, a nitro group that activates the aromatic ring for nucleophilic aromatic substitution (SNAr), and a fluorine atom, a common feature in many modern pharmaceuticals.

Mechanistic Rationale and Key Considerations

The reaction proceeds via a nucleophilic attack from the oxygen atom of 4-Fluoro-2-nitrophenol on the electrophilic sulfur atom of methanesulfonyl chloride (MsCl). The presence of the electron-withdrawing nitro group ortho to the hydroxyl group increases the acidity of the phenolic proton, facilitating its removal by a base.

The reaction is critically dependent on a base, which serves two primary functions:

  • Deprotonation: The base deprotonates the phenolic hydroxyl group, forming a more potent nucleophile (the phenoxide).

  • Acid Scavenging: The reaction generates hydrochloric acid (HCl) as a byproduct, which must be neutralized by the base to prevent unwanted side reactions and to drive the reaction to completion.[1]

A non-nucleophilic organic base, such as pyridine or a tertiary amine (e.g., triethylamine), is essential to avoid competing reactions where the base itself would attack the methanesulfonyl chloride.[1][4]

G cluster_reactants Reactants cluster_process Reaction Mechanism cluster_products Products R1 4-Fluoro-2-nitrophenol NucAttack Nucleophilic Attack of Phenoxide on Sulfur R1->NucAttack Deprotonated by Base R2 Methanesulfonyl Chloride (MsCl) R2->NucAttack Base Base (e.g., Pyridine) Elimination Chloride Elimination & HCl Scavenging Base->Elimination Neutralizes HCl Intermediate Tetrahedral Intermediate NucAttack->Intermediate Intermediate->Elimination Product 4-Fluoro-2-nitrophenyl methanesulfonate Elimination->Product Byproduct Base•HCl Salt Elimination->Byproduct

Figure 1: Conceptual overview of the O-mesylation reaction mechanism.

Critical Reaction Parameters: A Deeper Dive

Optimizing the synthesis of 4-Fluoro-2-nitrophenyl methanesulfonate requires careful control over several key parameters.

  • Choice of Base: Pyridine is an excellent choice as it can also serve as the solvent, though it requires careful removal during workup. Triethylamine (NEt₃) is a strong, cost-effective base, but its hydrochloride salt can sometimes be difficult to manage. Dicyclohexylamine has also been successfully employed in similar preparations, yielding crystalline salts that are easily filtered.[5] For this protocol, we select pyridine for its proven efficacy in analogous transformations.[6]

  • Solvent Selection: Aprotic solvents are mandatory to prevent reaction with methanesulfonyl chloride. Dichloromethane (DCM) and chloroform are standard choices due to their inertness and ability to dissolve the reactants and intermediates.[4][6] DCM is generally preferred due to its lower boiling point, which facilitates easier removal post-reaction.

  • Temperature Control: The reaction is exothermic. It is crucial to initiate the addition of methanesulfonyl chloride at a reduced temperature (0 °C) to control the reaction rate and minimize the formation of potential byproducts.[4] After the initial addition, the reaction can be allowed to warm to room temperature to ensure it proceeds to completion.[6]

  • Stoichiometry: To ensure the complete consumption of the starting phenol, a slight excess of methanesulfonyl chloride (1.1 to 1.2 equivalents) is recommended. A more significant excess of the base (2.0 to 2.5 equivalents) is crucial to effectively catalyze the reaction and neutralize all the generated HCl.[4]

Detailed Experimental Protocol

This protocol describes a representative lab-scale synthesis of 4-Fluoro-2-nitrophenyl methanesulfonate.

Materials and Reagents
CompoundMW ( g/mol )AmountMoles (mmol)Equivalents
4-Fluoro-2-nitrophenol157.113.14 g20.01.0
Methanesulfonyl Chloride114.551.9 mL (2.52 g)22.01.1
Pyridine79.103.9 mL (3.80 g)48.02.4
Dichloromethane (DCM)-100 mL--
1 M Hydrochloric Acid-~50 mL--
Saturated NaCl (brine)-~30 mL--
Anhydrous MgSO₄ or Na₂SO₄-As needed--
Step-by-Step Procedure

G A 1. Dissolve 4-Fluoro-2-nitrophenol in DCM in a flask. B 2. Cool the solution to 0 °C using an ice-water bath. A->B C 3. Add pyridine dropwise with stirring. B->C D 4. Add methanesulfonyl chloride dropwise over 15-20 min. Maintain temperature at 0 °C. C->D E 5. Stir at 0 °C for 30 min, then warm to room temperature. D->E F 6. Monitor reaction by TLC (e.g., 3:1 Hexanes:EtOAc). E->F G 7. Upon completion (1-3 h), transfer to a separatory funnel. F->G Reaction Complete H 8. Wash with 1 M HCl (2x), water (1x), and brine (1x). G->H I 9. Dry organic layer over anhydrous MgSO₄ or Na₂SO₄. H->I J 10. Filter and concentrate under reduced pressure. I->J K 11. Purify the crude product (recrystallization or chromatography). J->K

Figure 2: Step-by-step experimental workflow for the synthesis.

  • Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar, add 4-Fluoro-2-nitrophenol (3.14 g, 20.0 mmol). Dissolve the solid in dichloromethane (100 mL).

  • Cooling: Place the flask in an ice-water bath and stir the solution for 10-15 minutes until the internal temperature reaches 0-5 °C.

  • Base Addition: Slowly add pyridine (3.9 mL, 48.0 mmol) to the cooled solution via syringe.

  • Reagent Addition: Add methanesulfonyl chloride (1.9 mL, 22.0 mmol) dropwise over 15-20 minutes using a syringe. Ensure the internal temperature does not rise above 10 °C during the addition.

  • Reaction: Continue stirring the mixture at 0 °C for an additional 30 minutes after the addition is complete. Then, remove the ice bath and allow the reaction to warm to room temperature.

  • Monitoring: Monitor the reaction's progress using Thin Layer Chromatography (TLC) until the starting phenol spot is consumed (typically 1-3 hours).

  • Workup - Quenching and Washing: Transfer the reaction mixture to a separatory funnel. Wash the organic layer sequentially with 1 M HCl (2 x 25 mL) to remove pyridine, followed by water (1 x 30 mL), and finally with saturated NaCl solution (brine, 1 x 30 mL).[6][7]

  • Drying and Concentration: Dry the isolated organic layer over anhydrous magnesium sulfate or sodium sulfate. Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: The crude product, 4-Fluoro-2-nitrophenyl methanesulfonate, can be purified by either recrystallization (e.g., from an ethanol/water or isopropanol mixture) or by silica gel flash column chromatography, eluting with a hexane/ethyl acetate gradient.[4]

Safety and Handling Precautions

  • Methanesulfonyl chloride is corrosive and lachrymatory. It reacts violently with water and protic solvents. Handle only in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Pyridine is flammable, harmful if swallowed or inhaled, and can cause skin irritation. All handling should be performed in a fume hood.

  • Dichloromethane is a suspected carcinogen. Avoid inhalation and skin contact.

  • The reaction is exothermic; proper temperature control is essential.

References

  • Google Patents. (n.d.). Method for the purification of aryl sulfonic acids and salts.
  • Baran, P. S., et al. (2010). Profiling sulfonate ester stability: identification of complementary protecting groups for... PMC.
  • Oreate AI Blog. (2026, January 7). Risk Assessment and Control Strategies for Mutagenic Impurities of Sulfonate Esters in Pharmaceuticals.
  • Ngassa, F. N., et al. (2025, August 9). Facile synthesis of arylsulfonates from phenol derivatives and sulfonyl chlorides. Source.
  • Looker, J. (1952). THE ESTERIFICATION OF CERTAIN NITROPHENOLS WITH METHANESULFONYL CHLORIDE. Semantic Scholar.
  • Organic Chemistry Portal. (n.d.). Sulfonate synthesis by sulfonylation (tosylation). Retrieved February 25, 2026, from [Link]

  • Master Organic Chemistry. (2015, March 10). Tosylates And Mesylates. Retrieved February 25, 2026, from [Link]

  • Chemistry Steps. (n.d.). Mesylates and Tosylates with Practice Problems. Retrieved February 25, 2026, from [Link]

  • ACS Publications. (2010, June 1). Profiling Sulfonate Ester Stability: Identification of Complementary Protecting Groups for Sulfonates | The Journal of Organic Chemistry. Retrieved February 25, 2026, from [Link]

  • Organic Syntheses. (n.d.). Methanesulfonyl chloride. Retrieved February 25, 2026, from [Link]

  • ResearchGate. (n.d.). Synthesis of sulfonates from sulfonyl chloride derivatives and phenol. Retrieved February 25, 2026, from [Link]

  • ResearchGate. (n.d.). Mild Cleavage of Aryl Mesylates: Methanesulfonate as Potent Protecting Group for Phenols. Retrieved February 25, 2026, from [Link]

  • Proprep. (n.d.). Discuss the process and application of mesylation in organic synthesis as a method for alcohol protection. Retrieved February 25, 2026, from [Link]

  • YouTube. (2021, September 16). Adding Mesylate Group Mechanism | Organic Chemistry. Retrieved February 25, 2026, from [Link]

  • Khan Academy. (n.d.). Preparation of mesylates and tosylates. Retrieved February 25, 2026, from [Link]

  • ResearchGate. (n.d.). Formation of -fluoro--nitro(phenylsulfonyl)methide anion and suggested transition state involving chalcone-QN I assembly during Michael addition. Retrieved February 25, 2026, from [Link]

  • Google Patents. (n.d.). Preparation of nitrobenzyl alcohol mesylates and tosylates.
  • PMC. (n.d.). 3-Fluoro-4-nitrophenyl 4-methylbenzenesulfonate. Retrieved February 25, 2026, from [Link]

Sources

Method

Application Note: Optimizing Solvation Strategies for the Sulfonylation of Electron-Deficient Phenols

Topic: Solvent selection for 4-Fluoro-2-nitrophenyl mesylate synthesis Content Type: Application Note & Protocol Audience: Process Chemists, Medicinal Chemists, and R&D Scientists.[1] Target Molecule: 4-Fluoro-2-nitrophe...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Solvent selection for 4-Fluoro-2-nitrophenyl mesylate synthesis Content Type: Application Note & Protocol Audience: Process Chemists, Medicinal Chemists, and R&D Scientists.[1]

Target Molecule: 4-Fluoro-2-nitrophenyl mesylate (CAS: N/A for specific mesylate; Precursor CAS: 394-33-2)[1]

Abstract & Strategic Importance

The synthesis of 4-Fluoro-2-nitrophenyl mesylate represents a critical functionalization step in the creation of electrophilic scaffolds for SNAr (Nucleophilic Aromatic Substitution) and transition-metal catalyzed cross-couplings.[1] The presence of the ortho-nitro and para-fluoro groups exerts a strong electron-withdrawing effect (EWG), significantly reducing the nucleophilicity of the phenolic oxygen compared to standard phenols.[1]

This Application Note provides a rationale for solvent selection that balances solubility parameters , reaction kinetics , and green chemistry principles . While Dichloromethane (DCM) remains the historical benchmark, we present validated protocols for 2-Methyltetrahydrofuran (2-MeTHF) as a superior, high-performance alternative.[1]

Mechanistic Considerations

The reaction proceeds via a nucleophilic substitution at the sulfur atom of methanesulfonyl chloride (MsCl).

  • Deprotonation: The base (Triethylamine or DIPEA) deprotonates the phenol.[1]

    • Challenge: The pKa of 4-fluoro-2-nitrophenol is approximately 6.5–7.0 (acidified by the -NO2 and -F groups).[1] The resulting phenoxide is stable but weakly nucleophilic.[1]

  • Sulfonylation: The phenoxide attacks the sulfonyl chloride.[1]

    • Solvent Role: The solvent must solvate the polar phenoxide/ammonium salt pair without stabilizing the ground state so much that reactivity is hindered. It must also dissolve the non-polar MsCl.[1]

Reaction Pathway Diagram

ReactionMechanism Start 4-Fluoro-2-nitrophenol Inter Phenoxide Anion (Low Nucleophilicity) Start->Inter Deprotonation Base Base (TEA/DIPEA) Base->Inter TS Transition State (Sulfonyl Attack) Inter->TS + MsCl MsCl MsCl MsCl->TS Product 4-Fluoro-2-nitrophenyl mesylate TS->Product Elimination of Cl- Byproduct Ammonium Salt TS->Byproduct

Figure 1: Mechanistic pathway highlighting the critical phenoxide intermediate.

Solvent Selection Matrix

The choice of solvent dictates the reaction rate and the ease of workup. For this specific electron-deficient substrate, solubility of the intermediate salt is the primary constraint.

SolventPolarity (Dielectric)Solubility (Phenoxide Salt)Green ScoreWorkup EfficiencyRecommendation
DCM Moderate (8.9)High Poor (Banned/Restricted)High (Low BP)Benchmark (Use for small scale)
2-MeTHF Moderate (6.[1]9)High Excellent High (Phase separation)Preferred (Process scale)
EtOAc Moderate (6.[1]0)ModerateGoodModerate (Hydrolysis risk)Alternative (Economy)
Toluene Low (2.[1]4)LowGoodLow (High BP)Not Recommended (Solubility issues)
THF Moderate (7.[1]5)HighPoor (Peroxides)Low (Water miscible)Avoid (Difficult workup)
Technical Analysis[2][3][4][5]
  • Dichloromethane (DCM): The historical gold standard.[1] It solubilizes both the organic reactants and the ammonium salts generated during the reaction. Its low boiling point (40°C) allows for facile product isolation.[1] However, regulatory pressure (EPA bans, REACH restrictions) makes it unsuitable for large-scale manufacturing.

  • 2-Methyltetrahydrofuran (2-MeTHF): The superior alternative.[1][2] Unlike THF, it is not fully water-miscible, allowing for aqueous washes without an extraction solvent swap.[1] It has a higher boiling point than DCM (80°C), reducing solvent loss, and is derived from renewable resources (corn cobs/bagasse).

  • Ethyl Acetate (EtOAc): While green, EtOAc can be problematic for mesylations. The basic conditions required (TEA/DIPEA) can sometimes trigger hydrolysis of the acetate solvent or the mesyl chloride if any moisture is present.

Solvent Decision Tree

SolventSelection Start Select Solvent Scale Scale of Reaction? Start->Scale Small < 10g (R&D) Scale->Small Large > 10g (Process) Scale->Large DCM Dichloromethane (DCM) Standard Protocol Small->DCM Speed/Convenience MeTHF 2-MeTHF (Recommended) Small->MeTHF Green Focus Green Green Chemistry Requirement? Large->Green Green->MeTHF High Performance EtOAc Ethyl Acetate (Cost Sensitive) Green->EtOAc Low Cost

Figure 2: Decision matrix for selecting the optimal solvent based on scale and constraints.

Experimental Protocols

Protocol A: The "Green" Process (2-MeTHF) – Recommended

This protocol is optimized for yield and environmental compliance.[1]

Reagents:

  • 4-Fluoro-2-nitrophenol (1.0 equiv)[1]

  • Methanesulfonyl chloride (MsCl) (1.2 equiv)[3]

  • Triethylamine (TEA) (1.5 equiv) [Alternative: DIPEA if reaction is slow]

  • Solvent: 2-MeTHF (10 volumes, i.e., 10 mL per gram of phenol)

Procedure:

  • Charge: To a dry reaction vessel equipped with a magnetic stir bar and nitrogen inlet, add 4-Fluoro-2-nitrophenol (1.0 eq) and 2-MeTHF (10 vol).

  • Cool: Cool the solution to 0–5 °C using an ice/water bath.

  • Base Addition: Add Triethylamine (1.5 eq) dropwise over 5 minutes. The solution may turn yellow/orange due to phenoxide formation.[1] Stir for 10 minutes.

  • Mesylation: Add Methanesulfonyl chloride (1.2 eq) dropwise via syringe, maintaining internal temperature < 10 °C.

    • Note: The reaction is exothermic.[1]

  • Reaction: Remove the ice bath and allow the mixture to warm to Room Temperature (20–25 °C). Stir for 2–4 hours.

    • Monitor: Check by TLC (30% EtOAc/Hexanes) or HPLC.[1] The starting phenol (more polar) should disappear.

  • Quench & Workup:

    • Add water (5 vol) to the reaction mixture. Stir vigorously for 5 minutes.

    • Separate the layers.[1][4][3] The organic layer (2-MeTHF) is the upper layer.[1]

    • Wash the organic layer with 1M HCl (5 vol) to remove excess base.

    • Wash with Saturated NaHCO3 (5 vol) and Brine (5 vol).

  • Isolation: Dry the organic phase over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purification: Recrystallize from IPA/Heptane if necessary, though the crude is often sufficiently pure (>95%).

Protocol B: The Standard Benchmark (DCM)

Use this for small-scale exploratory work where green compliance is not a factor.[1]

Procedure:

  • Dissolve 4-Fluoro-2-nitrophenol (1.0 eq) in anhydrous DCM (10 vol).

  • Cool to 0 °C. Add TEA (1.5 eq).

  • Add MsCl (1.2 eq) dropwise.[1]

  • Stir at 0 °C for 1 hour, then RT for 2 hours.

  • Workup: Dilute with DCM. Wash with Water, 0.5M HCl, and Brine.

  • Dry (MgSO4) and concentrate.[1]

Quality Control & Troubleshooting

IssueProbable CauseCorrective Action
Low Conversion Electron-withdrawing groups reduce nucleophilicity.[1]Switch base to DIPEA (stronger, non-nucleophilic). Increase MsCl to 1.5 eq.
Hydrolysis (Phenol returns) Wet solvent or poor storage of MsCl.[1]Ensure 2-MeTHF is anhydrous (<500 ppm water).[1] Use fresh MsCl.
Emulsion during workup Fine ammonium salts.[1]Filter the reaction mixture through a Celite pad before adding water to remove bulk salts.
Product Instability Thermal degradation.[1]Keep rotary evaporator bath < 40 °C. Store product at 4 °C.

Analytical Markers:

  • 1H NMR (CDCl3): Look for the disappearance of the phenolic -OH proton (broad singlet, >10 ppm) and the appearance of the mesylate methyl singlet at ~3.2–3.4 ppm.

  • TLC: The mesylate is significantly less polar than the starting nitrophenol.[1] Rf (Mesylate) ≈ 0.6; Rf (Phenol) ≈ 0.3 (in 30% EtOAc/Hexanes).

References

  • Mechanistic Foundation: Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press.[1] (General reference for sulfonyl substitution mechanisms).

  • Green Solvent Selection: Prat, D., et al. (2016). "Sanofi’s Solvent Selection Guide: A Step Toward More Sustainable Processes."[1] Organic Process Research & Development. Link

  • DCM Alternatives: Byrne, F. P., et al. (2016). "Tools and techniques for solvent selection: green solvent selection guides." Sustainable Chemical Processes. Link

  • Mesylate Stability: Ritter, T., et al. (2004). "Mild cleavage of aryl mesylates: methanesulfonate as potent protecting group for phenols."[1][5] Organic Letters. Link

  • 2-MeTHF Performance: Pace, V., et al. (2012).[1] "2-Methyltetrahydrofuran: A Versatile Eco-Friendly Alternative to THF in Organic Synthesis."[1] Current Organic Chemistry. Link

Sources

Application

Advanced Protocols for Sulfonation of Electron-Deficient Phenols

Application Note & Methodological Guide Executive Summary: Overcoming the Deactivation Barrier Sulfonation of phenols is a cornerstone reaction in the synthesis of water-soluble drug scaffolds, surfactants, and dye inter...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Methodological Guide

Executive Summary: Overcoming the Deactivation Barrier

Sulfonation of phenols is a cornerstone reaction in the synthesis of water-soluble drug scaffolds, surfactants, and dye intermediates.[1] While phenol itself is highly reactive due to the strong electron-donating hydroxyl group (


), electron-deficient phenols  (substituents: 

,

,

,

) present a significant kinetic challenge.[1] These electron-withdrawing groups (EWGs) deactivate the aromatic ring, raising the activation energy for the electrophilic attack.

This guide moves beyond standard textbook procedures, offering optimized protocols for sulfonating these "stubborn" substrates. We focus on three catalytic/methodological pillars:

  • Super-Electrophile Generation: Using Oleum/Sulfuric acid systems for strongly deactivated rings.[1]

  • Solid Acid Catalysis: Utilizing Zeolites and Sulfated Zirconia for cleaner, heterogeneous conversion of moderately deactivated phenols (e.g., halophenols).[1]

  • The "Baking" Process: A thermodynamic control strategy for high regioselectivity.

Mechanistic Insight: The Push-Pull Conflict

To successfully sulfonate a deactivated phenol, one must understand the competition between the Activating


  and the Deactivating EWG .
  • The Electrophile: In concentrated media, the active species is neutral sulfur trioxide (

    
    ) or the protonated species (
    
    
    
    ).
  • The Barrier: The EWG pulls electron density from the

    
    -system, destabilizing the transition state (Arenium ion/Sigma complex).
    
  • The Solution: We must increase the electrophilicity of the sulfonating agent (using Lewis acids or Oleum) or stabilize the transition state via solvent effects.

Pathway Visualization

The following diagram illustrates the kinetic competition and the role of the catalyst in lowering the activation energy for the rate-determining step (sigma complex formation).

SulfonationMechanism Substrate Electron-Deficient Phenol Complex Sigma Complex (Arenium Ion) Substrate->Complex Slow Step (High Ea) ActiveSpecies Active Electrophile (SO3 / HSO3+) ActiveSpecies->Complex Product Sulfonated Phenol Complex->Product Fast (-H+) Catalyst Catalyst/Promoter (Oleum, Zeolite, Na2SO4) Catalyst->ActiveSpecies Activates (Generates Super-Electrophile) Catalyst->Complex Stabilizes Transition State

Caption: Mechanistic pathway showing the dual role of the catalyst: activating the electrophile (


) and stabilizing the high-energy sigma complex against the deactivating effect of the EWG.[2]

Catalyst Selection & Performance Data

The choice of method depends strictly on the strength of the deactivating group.

Substrate ClassExampleDeactivation LevelRecommended Catalyst/ReagentPrimary Challenge
Nitro-Phenols 2-NitrophenolSevereOleum (20-65%) + HeatRing inertness; requires "super-acidic" media.[1]
Halo-Phenols 4-ChlorophenolModerateSolid Acid (Zeolite H-Beta) Selectivity (Ortho vs Meta); Waste disposal.[1]
Acid-Phenols Salicylic AcidModerateChlorosulfonic Acid or H2SO4 Decarboxylation side-reaction.[1]
Sensitive Phenols CatecholComplexNa2SO4 "Baking" Oxidation/Polymerization.

Detailed Experimental Protocols

Protocol A: The "Hammer" Method (Oleum)

Target: Strongly deactivated substrates (e.g., 2-Nitrophenol).[1] Mechanism: Generates high concentrations of


, the most potent sulfonating species.

Reagents:

  • Substrate: 2-Nitrophenol (1.0 equiv)[1]

  • Solvent/Reagent: 100% Sulfuric Acid (

    
    )[1]
    
  • Booster: Oleum (60%

    
     content)
    

Step-by-Step Procedure:

  • Preparation: In a chemically resistant reactor (glass-lined or Hastelloy), melt 2-Nitrophenol (if solid) or dissolve in 100%

    
     (3.0 mass equiv) at 50°C. Note: Exothermic dissolution.[1]
    
  • Initial Sulfonation: Heat the mixture to 100°C for 1 hour. This achieves partial conversion but will stall due to water generation (which dilutes the acid).

  • Activation: Cool to 50°C. Dropwise add Oleum (60%

    
    , 3.0 mass equiv) .
    
    • Critical Control Point: Maintain temperature <60°C during addition to prevent oxidative decomposition.[1]

  • Completion: Heat the mixture again to 100-110°C for 1-2 hours.

  • Quench & Isolation:

    • Cool to 20°C.

    • Pour onto crushed ice (mass = 5x reaction mass).

    • Salting Out: Add saturated NaCl solution to precipitate the sodium sulfonate salt.

    • Filter and wash with cold brine.[1]

Validation:

  • Yield: Expect 85-90%.

  • Selectivity: Primarily para-sulfonation relative to the -OH group (4-position relative to OH, 6-position relative to NO2).[1]

Protocol B: The "Green" Method (Solid Acid Catalysis)

Target: Halophenols (e.g., 4-Chlorophenol) or when waste minimization is critical.[1] Catalyst: Zeolite H-Beta or Sulfated Zirconia.[1]

Reagents:

  • Substrate: 4-Chlorophenol[1][3][4][5][6]

  • Reagent: Acetic Anhydride (1.2 equiv) + Sulfuric Acid (1.0 equiv) OR Chlorosulfonic acid (stoichiometric).

  • Catalyst: Zeolite H-Beta (

    
    ), calcined at 500°C prior to use.[1]
    

Step-by-Step Procedure:

  • Catalyst Activation: Heat Zeolite H-Beta at 120°C under vacuum for 4 hours to remove adsorbed water.

  • Reaction Assembly: In a round-bottom flask, combine 4-Chlorophenol (10 mmol) and the solid catalyst (10 wt% loading).

  • Reagent Addition: Add the sulfonating agent (e.g., Chlorosulfonic acid, 10 mmol) in a chlorinated solvent (DCE) or neat if using ionic liquids.

  • Reaction: Reflux at 80-100°C for 4-6 hours.

    • Why Solid Acid? The pore structure of H-Beta imposes shape selectivity , favoring the para-isomer (if available) or specific ortho isomers, while the acidic sites (

      
      ) on the surface activate the 
      
      
      
      .
  • Workup:

    • Filter off the catalyst (Reusable after calcination).

    • Evaporate solvent.[1][7]

    • Recrystallize product from water/ethanol.[1]

Validation:

  • Yield: 75-85%.[1]

  • Advantage: No large volume of acidic waste ("spent acid").[1]

Protocol C: The "Baking" Process (Thermodynamic Control)

Target: Regiocontrol (forcing para-substitution) and sensitive di-phenols (e.g., Hydroquinone, Catechol).[1]

Concept: This is a solvent-free method where the sulfate salt of the phenol is heated. It relies on the migration of the sulfonate group to the thermodynamically most stable position (para).

Step-by-Step Procedure:

  • Salt Formation: Dissolve the phenol in stoichiometric

    
     (1.05 equiv). Evaporate water to form the solid sulfate ester/salt.
    
  • Baking: Grind the solid to a fine powder. Place in a vacuum oven.

  • Thermal Rearrangement: Heat to 180-200°C under high vacuum (10 mbar) for 4-8 hours.

    • Mechanism:[2][8][9][10][11][12][13][14] The sulfate ester rearranges; if the ortho position is kinetically favored initially, the high temperature drives the group to the para position (Thermodynamic product).

  • Workup: Dissolve the "baked" solid in water. Neutralize with

    
     (to remove trace sulfate) or 
    
    
    
    .

Troubleshooting & Optimization

IssueCauseCorrective Action
Low Conversion Water accumulation diluting the acid.[1]Use Oleum (binds water as

).[1][2] Use a Dean-Stark trap with an entrainer (e.g., dichloroethane) if using reflux.[1]
Desulfonation Reaction is reversible (

).[1]
Avoid prolonged heating with dilute acid during workup.[1] Isolate as the Sodium salt immediately.
Polymerization Oxidation of the phenol ring (tars).Maintain inert atmosphere (

). Add Sodium Sulfate (

)
to the reaction mixture; it acts as a buffer and reduces the oxidizing power of

.
Isomer Mix Lack of regiocontrol.[1]Switch to Protocol B (Zeolite) for steric control or Protocol C (Baking) for thermodynamic control.

Safety Application Note: Handling Oleum

  • Hazard: Oleum reacts explosively with water.[1] It creates a mist of

    
     that is immediately damaging to lungs.[1]
    
  • Engineering Control: All Oleum additions must be done in a closed system with a scrubber (NaOH trap) for acid fumes.

  • PPE: Full face shield, butyl rubber gloves, and chemically resistant apron are mandatory.[1]

  • First Aid: In case of skin contact, wipe off excess liquid before flushing with water (reacting Oleum with water on skin generates immense heat).

References

  • Solid Acid Catalysis Overview

    • Comparative performance of different solid acid catalysts for phenol sulfonation. BenchChem. (2025).[1]

  • Nitrophenol Sulfonation Protocol

    • Preparation of 2-nitrophenol-4,6-disulfonic acid.[1] PrepChem. (1949).[1]

  • Ionic Liquid Catalysis

    • Kinetics of phenol alkylation/sulfonation using sulfonic acid functional ionic liquid catalysts. ResearchGate. (2025).[1]

  • Mechanistic Foundation

    • Nitration and Sulfonation Reactions In Electrophilic Aromatic Substitution. Master Organic Chemistry.[1] (2018).[1][2][15]

  • Lewis Acid Activation

    • Sulfonylation of aromatic compounds with sulfonic acids using silica gel-supported AlCl3. ResearchGate. (2006).[1]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Mesylation of 4-Fluoro-2-nitrophenol

Topic: Optimization of Methanesulfonylation (Mesylation) for Electron-Deficient Phenols Ticket ID: #MES-4F2NP-OPT Assigned Specialist: Senior Application Scientist, Process Chemistry Division Diagnostic Dashboard: Is Thi...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Optimization of Methanesulfonylation (Mesylation) for Electron-Deficient Phenols Ticket ID: #MES-4F2NP-OPT Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Diagnostic Dashboard: Is This Your Problem?

Before proceeding, confirm if your experimental observations match the profile of a "Deactivated Phenol" failure mode.

SymptomObservationRoot Cause Probability
Stalled Conversion TLC/HPLC shows ~40–60% product, but starting material (SM) persists even after adding excess MsCl.High: The phenoxide is too stable (weak nucleophile) and MsCl is hydrolyzing faster than it reacts.
MsCl Disappearance MsCl is consumed rapidly, but yield is low.High: Moisture in solvent/reagents is competing with the phenol.
New Impurity A less polar spot appears that is not the product.Medium: Formation of N-mesylammonium salts (if using amine base without proper workup) or sulfene-derived byproducts.
Low Isolated Yield Reaction looked good, but mass was lost during extraction.High: Hydrolysis of the product during basic workup (mesylates of electron-deficient phenols are labile).

Deep Dive: The Chemistry of Failure

The "Lazy Nucleophile" Paradox

You are working with 4-Fluoro-2-nitrophenol . This is not a standard phenol; it is an electron-deficient system .

  • Electronic Deactivation: The nitro group at the ortho position and the fluorine at the para position (relative to the nitro? No, standard numbering: OH=1, NO2=2, F=4) strongly withdraw electron density.

    • Result: The pKa is low (~5–6), meaning it deprotonates easily. However, the resulting phenoxide anion is highly stabilized by resonance and induction. It is a weak nucleophile.

  • Intramolecular Hydrogen Bonding: The ortho-nitro group forms a hydrogen bond with the phenolic hydroxyl.

    • Result: This locks the proton, creating an energy penalty for deprotonation and initial attack.

The Solution: Nucleophilic Catalysis (The DMAP Cycle)

Standard bases (TEA, DIPEA) are insufficient to drive this reaction to completion because the rate of nucleophilic attack by the deactivated phenoxide is slower than the rate of MsCl hydrolysis by trace water.

You must use DMAP (4-Dimethylaminopyridine) as a nucleophilic catalyst. DMAP attacks MsCl to form a highly reactive N-mesylpyridinium intermediate, which is essentially a "super-electrophile" capable of reacting with your sluggish phenoxide.

Visualizing the Mechanism

MesylationMechanism MsCl MsCl (Methanesulfonyl Chloride) Inter N-Mesylpyridinium Salt (Super-Electrophile) MsCl->Inter Fast Attack DMAP DMAP (Catalyst) DMAP->Inter Product Mesylated Product Inter->Product Fast Transfer Phenol 4-Fluoro-2-nitrophenol (Substrate) Phenol->Product Slow Attack (Direct) - BLOCKED Base Auxiliary Base (TEA/DIPEA) Base->Phenol Deprotonates Product->DMAP Regenerates Catalyst

Figure 1: The catalytic cycle showing how DMAP activates MsCl, bypassing the slow direct attack.

Troubleshooting Guides & FAQs

Q1: My reaction stalls at 60% conversion. Should I heat it?

Answer: NO. Heating mesylation reactions, especially with nitrophenols, often leads to decomposition (darkening of reaction mixture) and increased hydrolysis of MsCl.

  • The Fix: Instead of heat, add fresh MsCl (0.5 equiv) and more base. If you haven't used DMAP, add 10 mol% immediately.

Q2: Can I use Pyridine as the solvent?

Answer: Yes, but with a caveat. Pyridine acts as both solvent and weak catalyst. However, for ortho-substituted phenols, pyridine alone might still be too slow.

  • Recommendation: Use DCM (Dichloromethane) as the solvent with TEA (Triethylamine) (1.5 equiv) and DMAP (0.1 equiv). DCM solubilizes the reagents well and simplifies workup.

Q3: I see a new spot, but it's not the product. What is it?

Answer: It is likely the Mesyl-DMAP salt or a Sulfene byproduct. If you use harsh conditions or strong bases, MsCl can eliminate HCl to form a Sulfene (


), which can oligomerize.
  • The Fix: Keep the temperature at

    
     during MsCl addition. Add MsCl dropwise.
    
Q4: My yield drops during aqueous workup. Why?

Answer: Hydrolytic Instability. Mesylates of electron-deficient phenols are "activated esters" of sulfonic acid. They are susceptible to nucleophilic attack by hydroxide ions (


) during basic washes (e.g., NaHCO3 or NaOH washes intended to remove unreacted phenol).
  • The Fix:

    • Quench with dilute acid (0.5 M HCl) or water.

    • Avoid high pH washes. If you must remove unreacted phenol, do it via column chromatography, not caustic extraction.

The "Golden Standard" Protocol

This protocol is optimized for 4-Fluoro-2-nitrophenol . It prioritizes kinetic activation via DMAP and minimizes hydrolytic loss.

Reagents Table
ReagentEquiv.RoleNotes
4-Fluoro-2-nitrophenol 1.0SubstrateDry under vacuum before use.
Dichloromethane (DCM) [0.2 M]SolventMust be Anhydrous.
Triethylamine (TEA) 1.5–2.0BaseScavenges HCl. DIPEA is an alternative.
DMAP 0.1 (10%) CatalystCritical for yield.
Methanesulfonyl Chloride 1.2–1.5ReagentAdd dropwise.
Step-by-Step Procedure
  • Preparation: Flame-dry a round-bottom flask and cool under

    
     or Ar atmosphere.
    
  • Dissolution: Add 4-Fluoro-2-nitrophenol (1.0 equiv), DMAP (0.1 equiv), and anhydrous DCM (concentration ~0.2 M). Stir until dissolved.

  • Base Addition: Add Triethylamine (1.5 equiv). The solution may change color (yellow/orange) due to phenoxide formation.

  • Cooling: Cool the mixture to

    
      (ice bath).
    
  • Reaction: Add MsCl (1.2 equiv) dropwise over 10–15 minutes.

    • Why? Exothermic reaction. Controlling heat prevents side reactions.

  • Monitoring: Allow to warm to Room Temperature (RT). Monitor by TLC/HPLC after 1 hour.

    • Checkpoint: If SM remains >10%, cool back to

      
       and add 0.3 equiv MsCl + 0.3 equiv TEA.
      
  • Quench: Once complete, quench by adding water or saturated

    
     . Do NOT  use NaOH or strong base.
    
  • Workup:

    • Extract with DCM (x3).

    • Wash combined organics with 0.5 M HCl (removes TEA and DMAP).

    • Wash with Brine.

    • Dry over

      
      , filter, and concentrate.
      

Logic Flow for Troubleshooting

Use this decision tree to diagnose low yields in real-time.

TroubleshootingTree Start Start: Low Yield? CheckSM Is SM remaining? Start->CheckSM CheckMsCl Is MsCl remaining? CheckSM->CheckMsCl Yes CheckWorkup Check Workup pH CheckSM->CheckWorkup No (SM Consumed) AddCat Action: Add 10% DMAP Check Solvent Dryness CheckMsCl->AddCat Yes (Reaction stalled) AddMsCl Action: Add Excess MsCl (Hydrolysis occurred) CheckMsCl->AddMsCl No (MsCl consumed) Acidify Action: Use Neutral/Acidic Workup (Avoid NaOH) CheckWorkup->Acidify Product lost in aq phase

Figure 2: Decision tree for diagnosing yield loss in nitrophenol mesylation.

References

  • Greene, T. W., & Wuts, P. G. M. (1999). Protective Groups in Organic Synthesis. Wiley-Interscience.
  • Xu, S., et al. (2005). The DMAP-catalyzed acetylation of alcohols—a mechanistic study. Chemistry – A European Journal, 11(16), 4751–4757. Link (Foundational mechanism for DMAP nucleophilic catalysis).

  • BenchChem Technical Support. (2025). Optimizing reaction conditions for the formylation of nitrophenols. BenchChem Troubleshooting Guides. Link (General handling of electron-deficient nitrophenols).

  • Master Organic Chemistry. (2015). Tosylates and Mesylates.[1] Link (General reactivity profiles).

Sources

Optimization

Technical Support Guide: Removal of Unreacted Methanesulfonyl Chloride (MsCl)

[1] Ticket ID: TS-CHEM-084 Subject: Troubleshooting MsCl Removal & PGI Compliance Assigned Specialist: Senior Application Scientist, Process Chemistry Division Executive Summary Methanesulfonyl chloride (MsCl) is a ubiqu...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Ticket ID: TS-CHEM-084 Subject: Troubleshooting MsCl Removal & PGI Compliance Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary

Methanesulfonyl chloride (MsCl) is a ubiquitous reagent for activating alcohols, but its residual presence poses significant challenges due to its lachrymatory nature and classification as a potential precursor to Genotoxic Impurities (PGIs).[1] This guide addresses the removal of excess MsCl through two primary methodologies: Hydrolytic Quenching (Standard) and Solid-Phase Scavenging (Advanced/Water-Sensitive).

Critical Safety Warning: MsCl is a severe lachrymator and corrosive. Furthermore, in the presence of residual alcohols, it forms alkyl mesylates (e.g., Ethyl Mesylate), which are potent mutagens regulated under ICH M7 guidelines.

Part 1: Standard Aqueous Workup (Hydrolytic Quenching)

The Science of the Quench

The most common method for removing MsCl is exploiting its susceptibility to hydrolysis.[1] While MsCl reacts vigorously with water, the reaction rate is pH-dependent.

  • Mechanism: Nucleophilic attack of water on the sulfonyl sulfur (

    
    -like), yielding methanesulfonic acid (MsOH) and HCl.
    
  • The Trap: Hydrolysis in neutral water is relatively slow and autocatalytic but can stall in organic biphasic mixtures.

  • The Solution: A basic aqueous wash is mandatory . The base neutralizes the generated HCl and MsOH, driving the hydrolysis equilibrium forward and partitioning the resulting salts (sodium mesylate) into the aqueous phase.

Protocol: The "Buffered Destruction" Method

Use this for products stable to mild aqueous base.

  • Dilution: Dilute the reaction mixture with a non-miscible solvent (DCM, EtOAc, or TBME).

  • Quench: Slowly add Saturated Aqueous NaHCO₃ (Sodium Bicarbonate) or 1M NaOH (if product is base-stable).

    • Note: Evolution of

      
       gas will occur with bicarbonate. Ensure adequate headspace.[2][3][4]
      
  • Agitation: Stir vigorously for 15–30 minutes .

    • Why? MsCl is in the organic phase; the base is in the aqueous phase. High shear is required to maximize the interfacial surface area for hydrolysis.

  • Separation: Separate layers. The MsCl is converted to sodium mesylate (

    
    ) and stays in the aqueous layer.
    
  • Polishing: Wash the organic layer with Brine to remove residual water/salts.

Visual Workflow: Aqueous Removal Logic

MsCl_Workup Start Crude Reaction Mixture (Product + Excess MsCl) Quench Add Sat. NaHCO3 (Vigorous Stirring) Start->Quench Reaction Hydrolysis Reaction: MsCl + H2O -> MsOH + HCl Neutralization -> MsONa + NaCl Quench->Reaction 15-30 mins PhaseSep Phase Separation Reaction->PhaseSep AqLayer Aqueous Layer (Contains MsONa, NaCl) PhaseSep->AqLayer Waste OrgLayer Organic Layer (Product) PhaseSep->OrgLayer Dry & Concentrate

Figure 1: Decision flow for standard aqueous hydrolysis of MsCl. Note the requirement for vigorous stirring to overcome phase transfer limitations.

Part 2: Solid-Phase Scavenging (Water-Sensitive Protocols)

When to use this?

If your product hydrolyzes in water or is amphiphilic (hard to extract from water), aqueous workup is non-viable.

The Science of Scavenging

Polymer-supported amines (PS-Amines) act as "chemical magnets." They react rapidly with electrophiles (MsCl) to form a stable sulfonamide bond on the polymer bead. The bead is then filtered off, taking the impurity with it.

Protocol: The "Add & Filter" Method

Recommended Reagent:PS-Trisamine (Tris(2-aminoethyl)amine resin) or PS-NMM (Morpholine resin).

  • Quantify Excess: Estimate the equivalents of unreacted MsCl (e.g., if you used 1.2 eq of MsCl and the reaction is complete, you have ~0.2 eq excess).

  • Stoichiometry: Add 2–3 equivalents of the Scavenger Resin relative to the excess MsCl.

  • Incubation: Stir gently at room temperature for 1–2 hours .

    • Tip: Do not use magnetic stir bars if the resin is fragile (grinding creates fines). Use an overhead stirrer or shaker.

  • Filtration: Filter the mixture through a fritted funnel or a celite pad.

  • Result: The filtrate contains your product; the MsCl is trapped on the resin.

Visual Mechanism: Scavenging

Scavenging_Mech Resin Polymer-Supported Amine (Solid Bead) Complex Covalent Bond Formation (Sulfonamide on Resin) Resin->Complex + MsCl Free MsCl (Solution) MsCl->Complex Filter Filtration Step Complex->Filter Filter->Resin Solid trapped (Waste) Clean Purified Filtrate Filter->Clean Liquid passes

Figure 2: The scavenging mechanism. The electrophilic MsCl is covalently bound to the nucleophilic resin, allowing physical separation.

Part 3: Troubleshooting & FAQs

Q: I see a new impurity spot on TLC after quenching. What happened?

A: You likely formed an Alkyl Mesylate . If you quenched a reaction containing residual alcohol (e.g., Methanol or Ethanol) with MsCl still present, the MsCl will react with the solvent alcohol to form Methyl Mesylate or Ethyl Mesylate.

  • Fix: Never use alcohols as co-solvents during the quench if MsCl is present.

  • Prevention: Evaporate reaction solvents (if alcoholic) before workup, or ensure the quench is purely aqueous/biphasic with non-nucleophilic solvents (DCM/Toluene).

Q: The emulsion won't break during the bicarbonate wash.

A: The formation of sulfonamide byproducts or the surfactant nature of mesylate salts can stabilize emulsions.

  • Fix 1: Add solid NaCl to saturate the aqueous layer (salting out).

  • Fix 2: Filter the biphasic mixture through a pad of Celite. This often breaks physical emulsions caused by suspended particulates.

Q: How do I ensure compliance with ICH M7 (Genotoxic Impurities)?

A: MsCl and its alkyl mesylate derivatives are Class 1/2 mutagens.

  • Limit: The default Threshold of Toxicological Concern (TTC) is 1.5 µ g/day for lifetime exposure.[5][6]

  • Detection: Standard HPLC-UV is often insufficient for ppm-level detection due to lack of chromophores. You must use GC-MS or LC-MS/MS with derivatization (e.g., reacting residue with pentafluorophenol) to validate clearance.

Summary Data: Method Comparison

FeatureAqueous Hydrolysis (NaHCO₃)Polymer Scavenging (PS-Trisamine)
Primary Mechanism Chemical Hydrolysis (

)
Covalent Capture
Cost Very LowHigh
Time 30–60 mins1–3 Hours
Suitability Robust, hydrophobic productsWater-sensitive or polar products
Key Risk Emulsions; slow hydrolysis at neutral pHResin cost; mechanical degradation of beads

References

  • ICH M7(R1) Guideline. Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals to Limit Potential Carcinogenic Risk.[5][7] International Council for Harmonisation.[5] [Link]

  • Teo, S. K., et al. (2016). Practical Guide to Rational Scavenger Selection in Pharmaceutical Development. Organic Process Research & Development. [Link]

  • Anderson, N. G. (2012). Practical Process Research and Development – A Guide for Organic Chemists. Academic Press. (Chapter 5: Workup). [Link]

Sources

Troubleshooting

Troubleshooting low conversion in 4-Fluoro-2-nitrophenol mesylation

Topic: Troubleshooting Low Conversion & Yield Optimization Audience: Medicinal Chemists, Process Development Scientists Executive Summary: The "Ortho-Nitro" Challenge You are likely encountering a "stalled" reaction wher...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Troubleshooting Low Conversion & Yield Optimization Audience: Medicinal Chemists, Process Development Scientists

Executive Summary: The "Ortho-Nitro" Challenge

You are likely encountering a "stalled" reaction where starting material (4-Fluoro-2-nitrophenol) persists despite excess reagents. This is not a standard mesylation failure.

The presence of the nitro group at the ortho position creates a "perfect storm" of resistance:

  • Steric Hindrance: The bulky

    
     group physically blocks the hydroxyl oxygen, impeding the attack on the sulfur center of Methanesulfonyl chloride (MsCl).
    
  • Electronic Deactivation: The nitro group is a strong electron-withdrawing group (EWG). While it increases the acidity of the phenol (making deprotonation easier), it dramatically stabilizes the resulting phenoxide anion, making it a poor nucleophile .

  • Intramolecular Hydrogen Bonding: A strong hydrogen bond between the phenolic

    
     and the nitro oxygen locks the proton in place, creating a kinetic barrier to deprotonation in non-polar solvents.
    

This guide moves beyond standard textbook conditions (TEA/DCM) to provide field-proven solutions for hindered, electron-deficient phenols.

Part 1: Diagnostic Workflow

Before altering your protocol, identify your specific failure mode using this logic tree.

TroubleshootingFlow Start START: Analyze Reaction Mixture (TLC / LCMS) Result1 Starting Material (SM) Unchanged Start->Result1 > 80% SM left Result2 SM Consumed -> Multiple/Streaking Spots Start->Result2 Messy Baseline Result3 SM Consumed -> Clean Conversion to Non-Target Start->Result3 Wrong Mass (+18 or +35) Action1 KINETIC FAILURE Nucleophile is too weak or Reagent is hydrolyzing. Result1->Action1 Action2 INSTABILITY / SIDE RXN Sulfene polymerization or Product Hydrolysis. Result2->Action2 Action3 COMPETITIVE SUBSTITUTION Likely Chlorination (Ar-Cl) if using MsCl. Result3->Action3

Figure 1: Diagnostic Logic Tree for Mesylation Failures. Use LCMS data to categorize your issue.

Part 2: Troubleshooting Guides (Q&A)
Scenario A: The "Zero Conversion" Standoff

Symptoms: LCMS shows only starting material peak (m/z ~157). Adding more MsCl does not help.

Q: I am using standard conditions (TEA, DCM, 0°C). Why is nothing happening? A: Your conditions are too mild for this substrate. The ortho-nitro group reduces the nucleophilicity of the oxygen so significantly that it cannot attack the MsCl faster than the MsCl is destroyed by background moisture or "sulfene" pathways.

  • The Fix: You must catalyze the reaction. Add 10-20 mol% DMAP (4-Dimethylaminopyridine) .

  • The Mechanism: DMAP attacks the MsCl first to form a highly reactive N-sulfonylpyridinium species. This "super-electrophile" is much more susceptible to attack by your sluggish nitrophenoxide than MsCl itself.

Q: I see a white precipitate immediately upon adding MsCl. Is this my product? A: Likely not. This is usually Triethylamine Hydrochloride (


). However, if your reaction solvent is non-polar (like Toluene or pure DCM) and you are not using a catalyst, the nitrophenoxide salt itself may precipitate out, effectively removing it from the reaction.
  • The Fix: Switch to a more polar aprotic solvent like THF or Acetone , or use a cosolvent system (DCM/DMF 9:1) to keep the phenoxide in solution.

Scenario B: The "Disappearing Reagent"

Symptoms: Starting material remains, but MsCl is gone. You smell a pungent, sulfur-like odor different from MsCl.

Q: Is my MsCl bad? A: MsCl is notoriously moisture-sensitive. If your bottle is old or was opened on a humid day, it may have hydrolyzed to methanesulfonic acid (MsOH).

  • The Test: Add a drop of your MsCl to water. If it sinks as an oil before slowly dissolving, it is likely good. If it dissolves instantly with no "oil phase," it is hydrolyzed.

  • The Fix: Distill your MsCl or switch to Methanesulfonic Anhydride (

    
    ) . 
    
    
    
    is a solid, easier to handle, and often more reactive than MsCl in difficult cases.

Q: What is the "Sulfene Pathway" and why does it matter? A: When using Triethylamine (TEA), the reaction often proceeds via an E1cB elimination to form a Sulfene intermediate (


). This species is extremely reactive. If your phenol is too sterically hindered to trap the sulfene, the sulfene will react with trace water or polymerize, consuming your reagent without forming product.
  • The Fix: Switch to a base that cannot promote sulfene formation easily, or use the Phase Transfer Protocol (see Part 3) which avoids amine bases entirely.

Scenario C: Impurity Formation

Symptoms: New spot appears, but mass is M+18 (Hydrolysis) or M+20 (Chlorination).

Q: I see a product with mass [M+18]. Did my mesylate hydrolyze? A: Mesylates of electron-deficient phenols are actually quite stable to acid/water. However, if you see M+18 (relative to the mesylate mass), you might have formed the product and then hydrolyzed it during a harsh basic workup.

  • The Fix: Quench with dilute Citric Acid or Ammonium Chloride (

    
    ), not strong base (NaOH). Keep the workup pH neutral to slightly acidic (pH 4-6).
    

Q: I see a product with mass [M+35/37] (Chlorine isotope pattern). A: You have formed the aryl chloride (


). This is a rare side reaction where the chloride ion (leaving group) attacks the aromatic ring or the sulfonyl center in a way that leads to substitution.
  • The Fix: Switch from MsCl to Methanesulfonic Anhydride (

    
    ) . This eliminates the presence of chloride ions in the reaction mixture entirely.
    
Part 3: Optimized Protocols

Do not persist with TEA/DCM if it fails. Choose one of the following "High-Force" protocols.

Protocol A: The "Catalytic Boost" (Recommended for initial scale-up)

Best for: Moderate steric hindrance, homogeneous systems.

  • Dissolve 4-Fluoro-2-nitrophenol (1.0 equiv) in anhydrous DCM (10 volumes).

  • Add Triethylamine (1.5 equiv). Observe color change to deep yellow (phenoxide formation).

  • CRITICAL STEP: Add DMAP (0.1 - 0.2 equiv).

  • Cool to 0°C .

  • Add MsCl (1.2 - 1.5 equiv) dropwise over 10 minutes.

  • Allow to warm to Room Temperature (20-25°C). Do not keep cold.

  • Monitor: Check TLC/LCMS at 1 hour. If incomplete, heat to mild reflux (40°C).

Protocol B: Phase Transfer Catalysis (The "Sledgehammer")

Best for: Extremely hindered phenols, wet solvents, or when amine bases fail.

  • Solvent: Mix Toluene and Water (1:1 ratio) OR use pure Acetone .

  • Base: Add Potassium Carbonate (

    
    )  (2.0 equiv).
    
  • Catalyst: Add TBAB (Tetrabutylammonium bromide) (5 mol%).

  • Reagent: Add MsCl (1.5 equiv) in one portion.

  • Conditions: Stir vigorously at Room Temperature or 50°C .

    • Why this works: The inorganic base deprotonates the phenol completely. The TBAB shuttles the phenoxide into the organic phase (or MsCl into the interface) as a highly reactive "naked" anion, stripped of its solvation shell, drastically increasing reaction rate.

Part 4: Mechanistic Visualization

Understanding the role of DMAP is critical for troubleshooting.

Mechanism MsCl MsCl (Reagent) Sulfene Sulfene Intermediate (CH2=SO2) HIGHLY UNSTABLE MsCl->Sulfene + TEA (E1cB) Activated N-Sulfonylpyridinium Salt (Super-Electrophile) MsCl->Activated + DMAP (Direct Attack) Base Tertiary Amine (TEA) Waste Side Products (Polymers/Hydrolysis) Sulfene->Waste Slow Phenol Attack + Moisture DMAP DMAP (Catalyst) Product Mesylate Product Activated->Product + Phenol (Fast Transfer) Phenol 4-Fluoro-2-nitrophenol (Substrate) Phenol->Product Direct Attack on Sulfene (BLOCKED by Sterics)

Figure 2: The DMAP Bypass. DMAP (Green path) avoids the unstable Sulfene pathway (Red path) which is prone to failure with hindered substrates.

Part 5: Data Summary Table
VariableStandard ConditionHindered/Deactivated Condition Reason
Base Triethylamine (TEA)DIPEA or

DIPEA reduces sulfene formation; Carbonate creates "naked" anion.
Catalyst NoneDMAP (10-20%) or TBAB Essential to activate MsCl or solubilize phenoxide.
Temperature 0°CRT to 40°C Overcome the activation energy barrier of the hindered attack.
Solvent DCMTHF or Acetone Better solubility for the polar nitrophenoxide salt.
Reagent MsCl

(Anhydride)
Prevents chloride side-reactions; higher activity.
References
  • Mechanistic Insight on Sulfene Intermediates

    • King, J. F., et al. "The mechanism of hydrolysis of methanesulfonyl chloride." Canadian Journal of Chemistry, 1982.
  • DMAP Catalysis in Mesylation

    • Scriven, E. F. V. "4-Dialkylaminopyridines: Super Acylation and Alkylation Catalysts." Chemical Society Reviews, 1983.
  • Phase Transfer Catalysis for Hindered Phenols

    • Reeves, W. P., et al. "Phase transfer catalysis: Preparation of alkyl sulfonates.
  • Properties of 4-Fluoro-2-nitrophenol

    • PubChem Compound Summary for CID 136236.[1]

Sources

Optimization

Purification methods for unstable nitrophenyl mesylates

This guide addresses the technical challenges associated with Nitrophenyl Mesylates , a class of compounds that straddles the line between useful reagents and frustratingly unstable intermediates. Their instability typic...

Author: BenchChem Technical Support Team. Date: February 2026

This guide addresses the technical challenges associated with Nitrophenyl Mesylates , a class of compounds that straddles the line between useful reagents and frustratingly unstable intermediates. Their instability typically manifests as rapid hydrolysis (turning samples yellow due to nitrophenol release) or thermal decomposition.

Handling, Purification, and Stabilization Protocols

Status: Operational Scope: Synthesis, Workup, Purification, Storage Target Analytes: p-Nitrophenyl mesylate, o-Nitrophenyl mesylate, and polynitro-derivatives.

Part 1: The Core Challenge (Root Cause Analysis)

Before troubleshooting, understand why your compound is failing. Nitrophenyl mesylates are activated sulfonylating agents . The electron-withdrawing nitro group on the aromatic ring makes the phenoxide a significantly better leaving group than in standard phenyl mesylates.

  • The Stability Paradox: The very feature that makes them useful reagents (high reactivity toward nucleophiles) makes them highly susceptible to:

    • Hydrolysis: Moisture in the air or solvents attacks the sulfur atom, releasing methanesulfonic acid (MsOH) and nitrophenol.

    • Autocatalysis: The released MsOH is acidic; while sulfonates are generally acid-stable, the presence of acid and moisture accelerates degradation in the solid state.

    • Thermal Instability: Nitro-aromatics combined with sulfonate esters possess high chemical potential energy. Heating them for recrystallization can trigger runaway decomposition.

Part 2: Synthesis & Workup (The First Line of Defense)

User Question: "My crude product is already yellow/brown before I even start purification. What went wrong?"

Diagnosis: You likely hydrolyzed the product during the aqueous quench or the reaction ran too warm.

The "Cold & Fast" Protocol

Standard aqueous workups (washing with water/brine) are risky because the pH of the aqueous layer can drift.

  • Reaction: Run in anhydrous CH₂Cl₂ (DCM) at 0°C using Et₃N (1.5 eq) and MsCl (1.2 eq).

  • Quench: Do NOT use strong base (NaOH/KOH) to remove excess acid, as this instantly hydrolyzes the ester.

    • Correct Method: Wash with ice-cold dilute NaHCO₃ (sat. solution diluted 1:1 with water).

    • Speed: The contact time between the organic and aqueous phase should be < 2 minutes. Shake vigorously, separate immediately.

  • Drying: Use MgSO₄ (neutral/slightly acidic) rather than Na₂SO₄ or K₂CO₃. Filter and evaporate at < 30°C .

Visual Workflow: Safe Workup Decision Tree

WorkupLogic Start Crude Reaction Mixture (DCM + Product + Salts) Quench Quench Strategy Start->Quench AcidWash Dilute HCl Wash (Removes amines) Quench->AcidWash Remove Et3N StrongBase 1M NaOH Wash Quench->StrongBase High pH risk BaseWash Dilute NaHCO3 (Cold) (Removes MsOH) AcidWash->BaseWash Neutralize Dry Dry Organic Layer (MgSO4) BaseWash->Dry Fast Separation Hydrolysis FAILURE: Hydrolysis to Nitrophenol StrongBase->Hydrolysis Evap Rotary Evaporation (<30°C) Dry->Evap

Caption: Decision tree for aqueous workup emphasizing the avoidance of strong bases and heat to prevent hydrolysis.

Part 3: Purification Methods

User Question: "I tried column chromatography, but the product decomposed on the silica. How do I purify this?"

Diagnosis: Silica gel is slightly acidic and contains adsorbed water. This creates a "hydrolysis reactor" for your compound.

Method A: The "Freeze-Out" Crystallization (Recommended)

This method avoids heat entirely, preserving the labile sulfonate bond.

  • Applicability: Best for solids that are reasonably pure (>85%) but colored.

  • Solvent System: Acetone (primary) or DCM/Hexane.

Protocol:

  • Dissolve the crude yellow solid in the minimum amount of boiling acetone (or DCM at room temp).

  • Optional: If insoluble particles remain, filter rapidly through a cotton plug.

  • Place the flask in a freezer at -20°C to -25°C overnight.

  • Do not disturb. Nitrophenyl mesylates often form needles.

  • Filter the cold solution quickly. Wash the crystals with pre-chilled (-20°C) Hexane or Pentane.

  • Dry in a vacuum desiccator over P₂O₅.

Method B: Anti-Solvent Precipitation (For Oily Crudes)

If your product refuses to crystallize and remains an oil (common with ortho-isomers or impure mixtures).

Protocol:

  • Dissolve crude oil in minimal DCM (1g / 2-3 mL).

  • Add Hexane dropwise with vigorous stirring until the solution turns cloudy (turbidity point).

  • Add 1-2 mL excess Hexane.

  • Scratch the side of the flask with a glass rod to induce nucleation.

  • If it oils out again, re-dissolve by adding a few drops of DCM, then cool in an ice bath before adding more Hexane.

Method C: Neutralized Flash Chromatography (Last Resort)

If you must use chromatography, you must passivate the silica.

  • Slurry Preparation: Mix silica gel with your eluent (e.g., 20% EtOAc/Hexane).

  • Neutralization: Add 1% Triethylamine (Et₃N) to the slurry. Stir for 5 minutes.

  • Packing: Pour the column.

  • Elution: Run the column using eluent without Et₃N (or with 0.1% if very sensitive).

  • Speed: Flash chromatography means flash. Finish the column in <15 minutes.

Comparative Data: Purification Solvents

Solvent SystemSuitabilityRisk FactorNotes
Acetone (-20°C) High LowExcellent for "freeze-out" crystallization.[1]
DCM / Hexane High LowStandard anti-solvent method. Good for oils.
Ethyl Acetate MediumMediumCan be wet; dry solvent over sieves first.
Ethanol/Methanol Zero Critical DO NOT USE. Will cause trans-esterification (solvolysis).
Toluene MediumHigh (Heat)Requires heating to dissolve; risk of thermal decomposition.

Part 4: Storage & Stability FAQs

Q: Why does my white solid turn yellow after a week in the fridge? A: Moisture ingress. The yellow color is p-nitrophenol. Even 1% hydrolysis autocatalyzes further degradation.

  • Fix: Store under Argon in a sealed vial, placed inside a secondary jar containing desiccant (Drierite or Silica Gel).

Q: Is it safe to heat this compound to remove residual solvent? A: Use caution. Nitrophenyl mesylates have a decomposition onset temperature.

  • Rule: Do not exceed 40°C under vacuum. If you need to remove high-boiling solvents (like Toluene), use a high-vacuum line at ambient temperature rather than heating.

Q: Can I use this reagent if it's slightly yellow? A: Yes. The mesylate is usually the major component. You can check purity via ¹H NMR (look for the mesyl-methyl singlet around 3.2-3.3 ppm vs. the phenol peaks). If the phenol content is <5%, it is often usable for subsequent reactions if you add extra base.

Part 5: Mechanism of Instability (The "Why")

Understanding the degradation helps you prevent it. The hydrolysis follows a B_{Ac}2 (Base-catalyzed Acyl cleavage) style mechanism, but at the Sulfur atom.

Diagram: Degradation Pathway

Degradation Mesylate Nitrophenyl Mesylate (Active Electrophile) TS Transition State (Pentacoordinate Sulfur) Mesylate->TS + Nucleophile (Water) Water H2O / OH- Water->TS Products Products: Nitrophenol (Yellow) + MsOH TS->Products Fast Collapse (Good Leaving Group)

Caption: Hydrolytic degradation pathway. The electron-deficient nitro ring makes the phenoxide an excellent leaving group, facilitating rapid hydrolysis.

References

  • Synthesis of Nitrophenyl Carbonates (Analogous Protocol)

    • Organic Syntheses, Coll. Vol. 10, p.204 (2004); Vol. 78, p.204 (2004). This procedure details the "freeze-out" crystallization method using acetone for sensitive nitrophenyl esters.

  • Reactivity of Sulfonate Esters

    • Master Organic Chemistry: "Tosylates and Mesylates". Explains the leaving group ability and sensitivity to basic hydrolysis.[2]

  • Vogel, A.I., Textbook of Practical Organic Chemistry, 5th Ed. Longman Scientific & Technical, 1989.
  • General Stability of Nitrophenyl Esters

    • Journal of Organic Chemistry, "Hydrolysis of p-Nitrophenyl Esters".
    • (General search for context).

Sources

Troubleshooting

Minimizing side reactions in fluoronitrobenzene sulfonation

Technical Support Center: Fluoronitrobenzene Sulfonation Optimization Case ID: FNB-SULF-001 Subject: Minimizing Side Reactions & Yield Optimization for Fluoronitrobenzene Sulfonation Assigned Specialist: Senior Applicati...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Fluoronitrobenzene Sulfonation Optimization

Case ID: FNB-SULF-001 Subject: Minimizing Side Reactions & Yield Optimization for Fluoronitrobenzene Sulfonation Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Module 1: Critical Mechanism Analysis

The Core Challenge: Sulfonating fluoronitrobenzene (specifically 1-fluoro-4-nitrobenzene) presents a "double-deactivated" system. The nitro group (


) is a strong electron-withdrawing group (EWG), and the fluorine atom (

), while an ortho/para director, is also inductively withdrawing. This requires forcing conditions (Oleum/

) which paradoxically increases the risk of three specific failure modes:
  • Sulfone Formation: Irreversible dimerization.

  • Desulfonation: The reaction is reversible; poor quenching hydrolyzes the sulfonic acid back to the starting material.

  • Nucleophilic Attack (

    
    ):  The nitro-activated ring renders the C-F bond susceptible to hydrolysis by water, generating nitrophenols.
    

Reaction Network Visualization: The following diagram maps the competing pathways. Note the critical "Danger Zone" during the quench phase.

ReactionNetwork Substrate 1-Fluoro-4-nitrobenzene Intermediate Pyrosulfonic Intermediate (Active Electrophile) Substrate->Intermediate + Oleum (SO3) Heat (>60°C) Phenol Nitrophenol Derivative (Hydrolysis Impurity) Substrate->Phenol S_NAr by H2O (If Quench >80°C) Product 2-Fluoro-5-nitro- benzenesulfonic acid Intermediate->Product Primary Pathway Sulfone Diaryl Sulfone (Insoluble Impurity) Intermediate->Sulfone Excess Substrate Local Overheating Product->Substrate Desulfonation (Hot Dilute Acid)

Caption: Figure 1.[1] Reaction network showing the competition between the desired sulfonation pathway (Green) and critical side reactions (Red). Sulfone formation occurs during addition; Desulfonation and Hydrolysis occur during workup.

Module 2: Troubleshooting Guide (FAQ)

This section addresses specific failure modes reported by users in the field.

Q1: I am seeing a large amount of insoluble white precipitate that is not my product. What is it?

Diagnosis: Diaryl Sulfone Formation. Mechanism: This occurs when the active sulfonating species (pyrosulfonic acid) attacks a molecule of unreacted substrate instead of a free


 molecule attacking the ring.
Root Cause: 
  • Substrate Rich Conditions: Adding acid to the substrate creates a high concentration of substrate relative to

    
    .
    
  • Localized Overheating: Poor agitation creates "hot spots" where the activation energy for sulfone formation is met. Corrective Action:

  • Reverse Addition: Always add the substrate to the Oleum, not vice-versa. This ensures the substrate is always in a large excess of acid, favoring monosulfonation.

  • Temperature Control: Maintain reaction temperature strictly between 60–80°C. Sulfone formation accelerates significantly >90°C.

Q2: My HPLC shows the product forming, but it disappears after I quench into ice water. Why?

Diagnosis: Desulfonation (Reverse Sulfonation). Mechanism: Aromatic sulfonation is reversible.[2][3] In the presence of hot, dilute acid (which you create by quenching oleum with water), the sulfonic acid group (


) can be cleaved off, regenerating the starting material.
Corrective Action: 
  • Cold Quench: The quench mass temperature must never exceed 20°C.

  • "Drowning" Technique: Slowly pour the reaction mass into a large excess of crushed ice/water with vigorous stirring. Never add water to the reaction mass (this causes violent exotherms and local heating).

Q3: I detected a phenolic impurity (loss of Fluorine). Is the acid hydrolyzing the C-F bond?

Diagnosis: Nucleophilic Aromatic Substitution (


). 
Mechanism:  The C-F bond is extremely stable to acid hydrolysis. However, the nitro group activates the ring for nucleophilic attack. If the reaction mixture becomes too hot during the quench, water acts as a nucleophile, displacing the fluoride ion.
Corrective Action: 
  • Avoid Alkaline Spikes: Ensure no localized basicity if neutralizing.

  • Anhydrous Integrity: Ensure the initial reaction is strictly anhydrous. The hydrolysis usually happens during the quench, not the reaction.

Module 3: Optimized Experimental Protocol

Objective: Synthesis of 2-fluoro-5-nitrobenzenesulfonic acid with <1% sulfone content.

Reagents:

  • 1-Fluoro-4-nitrobenzene (1.0 equiv)[4]

  • Oleum (20%

    
     content) (3.0 equiv by weight)
    
  • Dichloromethane (DCM) for extraction (if required)

Protocol Steps:

StepActionCritical ParameterTechnical Rationale
1 Setup Dry glassware,

atmosphere.
Moisture reacts with Oleum to form

, lowering

strength and stopping the reaction.
2 Acid Charge Charge Oleum (20%) to the reactor. Cool to 10°C.Establishes the "acid-rich" environment to prevent sulfone formation.
3 Addition Add molten 1-fluoro-4-nitrobenzene dropwise over 60 mins.Exotherm Control: Keep T < 30°C. Fast addition leads to localized heating and sulfones.
4 Reaction Ramp temperature to 60°C. Hold for 4–6 hours.The nitro group deactivates the ring; heat is required to drive the reaction to completion.
5 Quench Pour reaction mass into 5x weight of crushed ice.Safety: Maintain T < 20°C. High T here causes desulfonation and F-hydrolysis.
6 Isolation Add NaCl (saturation) to salt out the product OR extract unreacted organics with DCM.The sulfonic acid is water-soluble. Unreacted substrate (DCM layer) is removed here.

Module 4: Safety & Hazard Mitigation

Oleum Handling:

  • Vapor Hazard: Oleum releases

    
     fumes, which form sulfuric acid mist in moist air. Use a scrubber or trap.
    
  • Water Reactivity: Explosively violent. NEVER add water to Oleum. Always add Oleum to ice/water.

Process Safety Diagram:

Safety Start Start: Oleum Handling PPE PPE: Face Shield + Butyl Gloves + Apron Start->PPE Vent Engineering: Fume Hood + CaCl2 Guard Tube PPE->Vent Quench Quench Step: Reaction Mass -> Ice Vent->Quench Post-Reaction Warning CRITICAL: Keep Quench < 20°C to prevent Desulfonation Quench->Warning

Caption: Figure 2. Safety workflow emphasizing the critical quench parameters.

References

  • Mechanism of Aromatic Sulfonation: Cerfontain, H. (1968). Mechanistic Aspects in Aromatic Sulfonation and Desulfonation. Interscience Publishers.
  • Fluorine Substituent Effects: Chambers, R. D. (2004). Fluorine in Organic Chemistry. Blackwell Publishing. [Context: Explains the ortho/para directing nature of Fluorine despite inductive withdrawal].
  • Synthesis of Nitrobenzenesulfonic Acids

    • Process for the sulfonation of benzene and derivatives.[2][3][5] US Patent 2,692,279.

    • Sulfonation of Fluorobenzene and Fluoronitrobenzenes.[6] Journal of the Chemical Society.[6]

  • Hydrolysis Risks (

    
    ):  Bevan, C. W. L., et al. (1970). "Aromatic nucleophilic replacement. Part XVI. Reactions of o-fluoro- and p-fluoro-nitrobenzene." Journal of the Chemical Society B. 
    
  • Oleum Safety Data: Fisher Scientific. Safety Data Sheet: 20% Oleum.

Sources

Reference Data & Comparative Studies

Validation

Technical Comparison Guide: Mass Spectrometry Profiling of 4-Fluoro-2-nitrophenyl Methanesulfonate

Executive Summary 4-Fluoro-2-nitrophenyl methanesulfonate (FNMS) represents a critical structural motif in pharmaceutical synthesis, serving both as a highly reactive electrophile for derivatization and a potential genot...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

4-Fluoro-2-nitrophenyl methanesulfonate (FNMS) represents a critical structural motif in pharmaceutical synthesis, serving both as a highly reactive electrophile for derivatization and a potential genotoxic impurity (PGI) requiring trace-level monitoring.

This guide provides a definitive comparison of FNMS fragmentation behaviors against its primary structural analogs and degradation products. Unlike standard alkyl sulfonates (e.g., EMS/MMS), the fragmentation of FNMS is governed by the ortho-nitro effect , creating unique diagnostic ions that are essential for specificity in complex matrices.

Key Differentiator: The presence of the electron-withdrawing nitro group at the ortho position destabilizes the S-O bond differently than in simple phenyl sulfonates, necessitating specific transition monitoring (SRM) strategies to avoid false negatives from hydrolysis products.

Structural Context & Ionization Physics

The Molecule
  • Formula:

    
    
    
  • Molecular Weight: 235.19 g/mol

  • Monoisotopic Mass: 235.00 Da

  • Core Moieties: Methanesulfonyl (Mesyl) group, 4-Fluoro-2-nitrophenol core.

Ionization Mode Comparison

Selecting the correct ionization source is the first filter for data integrity.

FeatureElectron Impact (EI)Electrospray Ionization (ESI)Recommendation
Energy Hard (70 eV)SoftESI (+/-)
Molecular Ion Weak/Absent (

). Sulfonates are thermally labile and often degrade in the GC injector.
Strong

or

.
ESI preserves the parent ion for MS/MS quantification.
Key Fragments Extensive fragmentation. Hard to distinguish from the parent phenol due to thermal degradation.Controlled fragmentation (CID). Distinct transitions.Use ESI-MS/MS for trace analysis.

Critical Application Note: Do not use GC-MS for definitive quantification of FNMS without prior derivatization. The high injector port temperatures (


) often cause on-column pyrolysis, converting the sulfonate ester back to 4-fluoro-2-nitrophenol, leading to false identification.

Fragmentation Mechanisms & Pathways[1][2][3][4]

The mass spectral signature of FNMS is defined by two competing pathways: the Sulfonate Cleavage and the Nitro-Ortho Rearrangement .

Pathway A: Homolytic S-O Cleavage (The Sulfonate Loss)

In positive mode (EI or CID of protonated species), the weakest bond is the


 ester linkage.
  • Transition:

    
     (Neutral loss of 
    
    
    
    )
  • Result: Formation of the 4-fluoro-2-nitrophenoxy cation/radical. This is the most abundant fragment but lacks specificity if the sample also contains the phenol impurity.

Pathway B: Intramolecular Ortho-Rearrangement (The Specificity Pathway)

The ortho-nitro group oxygen attacks the sulfur or the ipso-carbon, facilitating the extrusion of


.
  • Transition:

    
     (Loss of 
    
    
    
    )
  • Mechanism: A distinct rearrangement not seen in meta or para isomers. This transition is highly specific to the ortho-isomer.

Visualization of Fragmentation Logic

FNMS_Fragmentation cluster_legend Pathway Legend Parent Parent Ion (FNMS) [M+H]+ m/z 236 Fragment_B Sulfonate Loss [M - SO2CH3]+ m/z 141 Parent->Fragment_B Primary Cleavage (Loss of CH3SO2) Fragment_C Rearrangement Product [M - SO2]+ m/z 172 Parent->Fragment_C Ortho-Nitro Effect (Loss of SO2) Fragment_A Phenoxy Cation [C6H3FNO3]+ m/z 156 Fragment_B->Fragment_A Loss of NO2 (Secondary) key Solid Line: Direct Cleavage Dashed Line: Rearrangement

Figure 1: Mechanistic fragmentation pathways of 4-Fluoro-2-nitrophenyl methanesulfonate. The green path (Rearrangement) is diagnostic for ortho-substituted sulfonates.

Comparative Performance Guide

This section objectively compares FNMS analysis against its most common interferences and analogs.

Comparison 1: FNMS vs. 4-Fluoro-2-nitrophenol (The Hydrolysis Product)

The Problem: FNMS hydrolyzes rapidly in water. Researchers often mistake the hydrolysis product (phenol) for the target sulfonate if the MS method is not specific.

ParameterTarget: FNMS Interference: Phenol Differentiation Strategy
Parent Ion (

)
235 (EI) / 236 (ESI+)157 (EI) / 156 (ESI-)Polarity Switching: Analyze Phenol in ESI(-) and FNMS in ESI(+).
Retention Time Late eluting (Hydrophobic)Early eluting (Polar)Use C18 column with high organic start.
Diagnostic Loss


Monitor Neutral Loss of 79 Da.
Comparison 2: FNMS vs. Alkyl Sulfonates (MMS/EMS)

The Problem: Many "generic" sulfonate methods are tuned for alkyl sulfonates (Methyl methanesulfonate). These conditions are often too harsh for aromatic sulfonates.

ParameterAromatic Sulfonate (FNMS) Alkyl Sulfonate (MMS/EMS) Operational Adjustment
Stability Moderate (Stabilized by ring)Low (Highly reactive)FNMS can withstand higher source temps than MMS.
Fragmentation Ring-directed (Ortho effect)Alkyl-chain directedDo not use MMS transitions for FNMS.
Detection Limit Lower (Enhanced ionization from

)
Higher (Poor ionization)FNMS is detectable at pg/mL levels; MMS often requires ng/mL.

Validated Experimental Protocol

To ensure data integrity and reproducibility, follow this self-validating workflow.

Sample Preparation (Crucial Step)
  • Solvent: Acetonitrile (ACN) is mandatory. Avoid Methanol (MeOH) as it can cause transesterification, converting FNMS into Methyl Methanesulfonate (MMS) artifactually.

  • Buffer: 0.1% Formic Acid. Avoid high pH buffers which induce hydrolysis.

LC-MS/MS Conditions
  • Column: Phenyl-Hexyl or C18 (Provides

    
     interaction selectivity).
    
  • Mobile Phase A: Water + 2mM Ammonium Formate (Promotes

    
    ).
    
  • Mobile Phase B: Acetonitrile (No modifiers).

Analytical Workflow Diagram

Workflow Sample Sample Matrix Prep Dilution in ACN (NO Methanol) Sample->Prep Extraction LC LC Separation (Phenyl-Hexyl Col) Prep->LC Inject Ionization ESI (+) Source Temp < 350°C LC->Ionization Elute MS1 Q1 Select [M+NH4]+ 253.0 Ionization->MS1 CID Collision Cell (15-25 eV) MS1->CID MS2 Q3 Detection 171 (Specific) 140 (Quant) CID->MS2 SRM Transition

Figure 2: Optimized LC-MS/MS workflow avoiding common transesterification artifacts.

References

  • Fundamental Sulfonate Fragmentation

    • Title: Differentiation of Protonated Sulfonate Esters from Isomeric Sulfite Esters and Sulfones by Gas-Phase Ion-Molecule Reactions.[1][2]

    • Source: Analytical Chemistry (ACS).
    • URL:[Link][2]

  • Ortho-Effect Mechanisms

    • Title: Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO2 via rearrangement.[3]

    • Source: Rapid Communic
    • URL:[Link]

  • Genotoxic Impurity Analysis

    • Title: Trace analysis of sulfonate esters: A review of analytical methods.
    • Source: Journal of Pharmaceutical and Biomedical Analysis.
    • URL:[Link](Direct journal landing page prioritized for stability).

  • Compound Data

    • Title: 4-Fluoro-2-nitrophenyl methanesulfon
    • Source: PubChem Labor
    • URL:[Link]

Sources

Safety & Regulatory Compliance

Safety

Mastering the Unseen Threat: A Guide to Personal Protective Equipment for Handling 4-Fluoro-2-nitrophenyl methanesulfonate

For Researchers, Scientists, and Drug Development Professionals In the landscape of pharmaceutical research and development, the synthesis of novel compounds is a daily pursuit. With this innovation comes the inherent re...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical research and development, the synthesis of novel compounds is a daily pursuit. With this innovation comes the inherent responsibility of ensuring the utmost safety in the laboratory. 4-Fluoro-2-nitrophenyl methanesulfonate is a reactive intermediate that, while valuable, requires a comprehensive understanding of its potential hazards to be handled safely. This guide provides an in-depth, procedural framework for the selection and use of Personal Protective Equipment (PPE) when working with this compound, moving beyond a simple checklist to instill a culture of safety and awareness.

I. The 'Why': A Hazard-Based Approach to PPE Selection

Understanding the rationale behind each piece of PPE is fundamental to its correct and consistent use. For 4-Fluoro-2-nitrophenyl methanesulfonate, the primary concerns are dermal contact, ocular exposure, and inhalation of any aerosolized particles.

  • Dermal and Ocular Corrosivity: Based on the data for 4-Nitrophenyl Trifluoromethanesulfonate, we must assume that 4-Fluoro-2-nitrophenyl methanesulfonate is corrosive to the skin and eyes[1]. This necessitates robust protection to prevent irreversible tissue damage.

  • Systemic Toxicity of Nitroaromatics: Nitroaromatic compounds can be toxic if absorbed into the body[2]. Skin contact represents a significant route of exposure, making comprehensive skin protection a critical line of defense.

  • Inhalation Hazards: While the compound is a solid, the potential for generating dust or aerosols during handling (e.g., weighing, transferring) cannot be overlooked. Inhalation of such particles could lead to respiratory irritation and systemic toxicity.

This understanding forms the basis for the specific PPE recommendations that follow.

II. The 'How': A Multi-layered Defense

The selection of PPE should be based on a risk assessment of the specific procedure being performed. The following table outlines the minimum required PPE for handling 4-Fluoro-2-nitrophenyl methanesulfonate.

PPE CategoryRecommendationRationale
Hand Protection Double-gloving with chemically resistant gloves (e.g., Nitrile rubber).Provides a primary and secondary barrier against dermal absorption and chemical burns. Nitrile gloves offer good protection against a range of chemicals.
Eye and Face Protection Chemical safety goggles and a full-face shield.Goggles provide a seal around the eyes to protect against splashes and dust. A face shield offers an additional layer of protection for the entire face.
Body Protection A flame-resistant lab coat worn over long-sleeved clothing and long pants.Protects the skin from accidental splashes and contact. Flame-resistant material is a prudent choice when working with organic compounds.
Respiratory Protection A NIOSH-approved respirator with organic vapor cartridges and particulate filters (N95 or higher).Essential when handling the solid outside of a certified chemical fume hood or when there is a potential for aerosol generation.
III. The 'Where and When': Operational and Disposal Plans

A. Engineering Controls: Your First Line of Defense

All work with 4-Fluoro-2-nitrophenyl methanesulfonate should be conducted in a certified chemical fume hood to minimize inhalation exposure. An eyewash station and safety shower must be readily accessible.

B. Step-by-Step PPE Protocol: Donning and Doffing

Donning (Putting On) PPE:

  • Hand Hygiene: Wash and dry your hands thoroughly.

  • Inner Gloves: Put on the first pair of nitrile gloves.

  • Lab Coat: Don your flame-resistant lab coat, ensuring it is fully buttoned.

  • Outer Gloves: Put on the second pair of nitrile gloves, ensuring the cuffs of the gloves go over the cuffs of the lab coat sleeves.

  • Respiratory Protection: If required, perform a seal check and don your respirator.

  • Eye and Face Protection: Put on your chemical safety goggles, followed by the full-face shield.

Doffing (Taking Off) PPE:

  • Outer Gloves: Remove the outer pair of gloves, peeling them off from the cuff and turning them inside out. Dispose of them in the designated hazardous waste container.

  • Face Shield and Goggles: Remove the face shield, followed by the goggles, handling them by the sides.

  • Lab Coat: Unbutton and remove your lab coat, folding the contaminated exterior inward.

  • Respirator: If worn, remove your respirator.

  • Inner Gloves: Remove the inner pair of gloves using the same technique as the outer gloves.

  • Hand Hygiene: Wash your hands thoroughly with soap and water.

C. Spill Management and Disposal

In the event of a spill, evacuate the area and alert your supervisor. Only personnel trained in hazardous spill cleanup should address the spill, wearing the appropriate level of PPE.

  • Containment: For a solid spill, carefully cover it with an absorbent material like vermiculite or sand to prevent dust from becoming airborne[3][4].

  • Cleanup: Gently sweep the contained material into a clearly labeled, sealed container for hazardous waste disposal.

  • Decontamination: Decontaminate the spill area with a suitable solvent, followed by soap and water. All materials used for cleanup must also be disposed of as hazardous waste.

Disposal of Waste:

All waste contaminated with 4-Fluoro-2-nitrophenyl methanesulfonate, including empty containers, used PPE, and cleanup materials, must be disposed of as hazardous waste. Follow all local, state, and federal regulations for hazardous waste disposal[5]. Do not dispose of this chemical down the drain[3].

IV. Visualizing Safety: PPE Selection Workflow

The following diagram illustrates the decision-making process for selecting the appropriate level of PPE.

PPE_Selection_Workflow start Start: Handling 4-Fluoro-2-nitrophenyl methanesulfonate fume_hood Is the work being performed in a certified chemical fume hood? start->fume_hood aerosol_risk Is there a risk of aerosol or dust generation? fume_hood->aerosol_risk Yes level_c Required PPE: - Double Nitrile Gloves - FR Lab Coat - Chemical Goggles - Face Shield - NIOSH Respirator (Organic Vapor/Particulate) fume_hood->level_c No aerosol_risk->level_c Yes level_d Required PPE: - Double Nitrile Gloves - FR Lab Coat - Chemical Goggles - Face Shield aerosol_risk->level_d No

Caption: PPE Selection Workflow for Handling 4-Fluoro-2-nitrophenyl methanesulfonate.

References

  • Benchchem. (n.d.). Safe Handling and Storage of Nitro Compounds.
  • Benchchem. (n.d.). Essential Safety and Logistical Information for Handling 2,3-Dichloro-6-nitrobenzodifluoride and Structurally Similar Compounds.
  • Benchchem. (n.d.). Proper Disposal of 2-Methylquinoline-6-Sulfonic Acid: A Step-by-Step Guide for Laboratory Professionals.
  • TCI EUROPE N.V. (n.d.). SAFETY DATA SHEET: 4-Nitrophenyl Trifluoromethanesulfonate.
  • U.S. Environmental Protection Agency. (2025, September 12). Personal Protective Equipment.
  • Spain, J. C., Hughes, J. B., & Knackmuss, H. J. (Eds.). (2000). Biodegradation of nitroaromatic compounds and explosives. CRC press.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 136236, 4-Fluoro-2-nitrophenol.

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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Model Template_relevance
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